molecular formula C60H115NO28 B8116356 TCO-PEG24-acid

TCO-PEG24-acid

货号: B8116356
分子量: 1298.5 g/mol
InChI 键: REJRWCKBCMDVEL-OWOJBTEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TCO-PEG24-acid is a useful research compound. Its molecular formula is C60H115NO28 and its molecular weight is 1298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJRWCKBCMDVEL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H115NO28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TCO-PEG24-acid: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker that incorporates a trans-cyclooctene (TCO) group and a terminal carboxylic acid. This bifunctional molecule is a cornerstone of modern bioconjugation, enabling the covalent attachment of biomolecules through a highly efficient and bioorthogonal reaction. The TCO moiety is exceptionally reactive towards tetrazine-containing molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is recognized as the fastest bioorthogonal reaction.[] The hydrophilic 24-unit PEG spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible linkage that minimizes steric hindrance.[2][3] This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development and biological research.

Core Properties of this compound

This compound is a well-defined chemical entity with consistent properties, making it an ideal reagent for reproducible bioconjugation.

PropertyValueReference
Molecular Formula C60H115NO28[]
Molecular Weight 1298.6 g/mol []
Purity Typically >95%[]
Solubility Water, DMF, DMSO[]
Storage -20°C, desiccated[]

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.[]

The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction

The primary application of this compound lies in its ability to participate in the TCO-tetrazine ligation, a bioorthogonal "click" chemistry reaction. This reaction is characterized by its exceptional speed, high specificity, and biocompatibility.

The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-rich TCO dienophile and an electron-deficient tetrazine diene.[4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, making the reaction irreversible.[4]

Key features of the TCO-tetrazine ligation include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This allows for efficient labeling at low concentrations.

  • High Specificity: The reaction is highly selective and does not cross-react with other functional groups found in biological systems.

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.

TCO-Tetrazine Reaction Mechanism

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_products Products TCO TCO-PEG24-Biomolecule Conjugate Stable Dihydropyridazine Conjugate TCO->Conjugate IEDDA Cycloaddition Tetrazine Tetrazine-Probe Tetrazine->Conjugate N2 N₂ (gas) Conjugate->N2 Retro-Diels-Alder

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to amine-containing biomolecules, such as antibodies, as well as a protocol for cell surface labeling.

Activation of this compound with EDC/NHS

The terminal carboxylic acid of this compound can be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Prepare this compound solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Prepare EDC/NHS solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a final concentration of 0.1 M each.

  • Activation reaction:

    • In a microcentrifuge tube, combine 1 molar equivalent of this compound with 1.5 molar equivalents of both EDC and NHS.

    • Incubate the reaction for 15-30 minutes at room temperature. The activation is most efficient at pH 4.5-7.2.

Antibody Conjugation with Activated this compound

This protocol describes the conjugation of the activated TCO-PEG24-NHS ester to a primary amine-containing antibody.

Materials:

  • Activated TCO-PEG24-NHS ester (from the previous protocol)

  • Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Buffer exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column.

  • Conjugation reaction:

    • Add a 10-20 fold molar excess of the activated TCO-PEG24-NHS ester to the antibody solution.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction with primary amines is most efficient at pH 7-8.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted TCO-PEG linker by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if applicable, a chromophore on the TCO linker.

Workflow for Antibody Conjugation

Antibody_Conjugation_Workflow start Start: this compound activation Activate with EDC/NHS in MES buffer (pH 6.0) start->activation activated_linker Activated TCO-PEG24-NHS ester activation->activated_linker conjugation Conjugate activated linker to antibody activated_linker->conjugation antibody_prep Prepare Antibody in amine-free buffer (e.g., PBS, pH 7.4) antibody_prep->conjugation quench Quench unreacted NHS ester with Tris buffer conjugation->quench purification Purify conjugate using a desalting column quench->purification final_product TCO-PEG24-Antibody Conjugate purification->final_product

Caption: Workflow for the conjugation of this compound to an antibody.

Cell Surface Labeling

This protocol outlines a two-step strategy for labeling cell surface glycoproteins with a fluorescent probe using this compound.

Step 1: Metabolic Labeling of Cells with a Tetrazine-Modified Sugar

  • Prepare cells: Culture cells to the desired confluency.

  • Metabolic labeling: Incubate the cells with a peracetylated tetrazine-modified monosaccharide (e.g., Ac4ManNTz) at a final concentration of 25-50 µM in the culture medium for 24-48 hours. This will incorporate the tetrazine handle into the cell surface glycans.

Step 2: Bioorthogonal Labeling with TCO-PEG24-Fluorophore

  • Prepare TCO-PEG24-Fluorophore: Conjugate a fluorescent dye to this compound using the EDC/NHS activation protocol described above.

  • Wash cells: Gently wash the tetrazine-labeled cells twice with warm PBS (pH 7.4) to remove any unreacted sugar.

  • Labeling reaction:

    • Dilute the TCO-PEG24-Fluorophore conjugate in culture medium or PBS to a final concentration of 5-20 µM.

    • Add the labeling solution to the washed cells and incubate for 30-60 minutes at 37°C.

  • Final washes: Wash the cells twice with PBS to remove any unreacted probe.

  • Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in various research and development areas.

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the development of site-specific ADCs. By incorporating a TCO group onto an antibody, a tetrazine-modified cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR). The PEG24 linker can improve the solubility and reduce aggregation of the final ADC.

In Vivo Imaging and Pretargeting

The rapid kinetics of the TCO-tetrazine ligation are ideal for in vivo pretargeting strategies. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which "clicks" to the pre-localized antibody, providing a high-contrast image with reduced background signal.

Probing Cellular Signaling Pathways

Bioorthogonal chemistry with linkers like this compound provides a powerful method for studying cellular signaling. For example, a signaling ligand can be modified with a TCO group. This allows for the attachment of various probes (e.g., fluorophores, biotin) to the ligand after it has bound to its receptor on the cell surface. This strategy can be used to:

  • Visualize receptor-ligand interactions: By attaching a fluorescent probe, the localization and trafficking of the receptor-ligand complex can be monitored.

  • Isolate signaling complexes: By attaching a biotin tag, the receptor and its associated proteins can be pulled down and identified.

  • Control signaling activation: A "caged" signaling molecule can be attached to the TCO-linker, which is then released upon reaction with a tetrazine, allowing for precise temporal and spatial control of signaling activation.

Logical Workflow for Studying GPCR Signaling

GPCR_Signaling_Workflow start Start: GPCR Ligand modify_ligand Conjugate Ligand with this compound start->modify_ligand tco_ligand TCO-PEG24-Ligand modify_ligand->tco_ligand cell_incubation Incubate cells with TCO-PEG24-Ligand tco_ligand->cell_incubation receptor_binding Ligand binds to GPCR on cell surface cell_incubation->receptor_binding click_reaction In situ TCO-Tetrazine Ligation receptor_binding->click_reaction tetrazine_probe Introduce Tetrazine-Probe (e.g., Fluorophore, Biotin) tetrazine_probe->click_reaction downstream_analysis Downstream Analysis click_reaction->downstream_analysis imaging Fluorescence Imaging of Receptor Trafficking downstream_analysis->imaging pulldown Biotin-Streptavidin Pulldown of Signaling Complex downstream_analysis->pulldown

Caption: A logical workflow for utilizing this compound to study GPCR signaling.

Quantitative Data Summary

The efficiency and stability of the bioconjugates formed using this compound are critical for their application.

ParameterDescriptionTypical Values/ObservationsReference
Second-Order Rate Constant (k₂) A measure of the TCO-tetrazine reaction speed.Up to 10^6 M⁻¹s⁻¹[4]
In Vivo Stability of TCO The half-life of the TCO group in a biological environment.Can be improved by linker design; half-lives of several days have been reported.[5]
Conjugation Efficiency The percentage of the biomolecule that is successfully conjugated.Can be optimized to be highly efficient, often exceeding 90%.[6]
Influence of PEG Linker The effect of the PEG chain on the properties of the conjugate.Longer PEG chains can improve solubility, reduce immunogenicity, and increase circulation time.[7] They can also prevent the TCO group from being buried within the protein, thus improving reactivity.[8][7][8]

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure, combined with the exceptional kinetics and bioorthogonality of the TCO-tetrazine ligation, enables the precise and efficient construction of complex bioconjugates. The applications of this compound are vast, ranging from the development of next-generation antibody-drug conjugates to the sophisticated study of cellular signaling pathways. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in advanced bioconjugation strategies.

References

An In-depth Technical Guide to the Mechanism of Action of TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TCO-PEG24-acid, a bifunctional linker widely utilized in bioorthogonal chemistry. This document details the fundamental principles of its reactivity, offers quantitative kinetic data, presents detailed experimental protocols, and includes visualizations of key processes to support its application in research and drug development.

This compound is a molecule comprised of three key components: a highly strained trans-cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure enables a two-fold mechanism of action: a rapid and specific bioorthogonal ligation and a triggerable "click-to-release" system for controlled drug delivery.

Core Mechanism 1: Inverse-Electron Demand Diels-Alder (iEDDA) Cycloaddition

The primary mechanism of action for this compound is its participation in an inverse-electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction occurs between the electron-rich TCO group (the dienophile) and an electron-deficient 1,2,4,5-tetrazine (the diene).[1]

The reaction proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂).[1] This irreversible process results in the formation of a stable dihydropyridazine linkage.[2] The reaction is exceptionally fast and highly selective, proceeding efficiently in complex biological media without the need for a catalyst.[2][3]

The progress of the TCO-tetrazine ligation can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range.[4]

Quantitative Data: Reaction Kinetics

The kinetics of the iEDDA reaction between TCO and tetrazine derivatives are among the fastest in bioorthogonal chemistry, with second-order rate constants spanning from 10³ to 10⁶ M⁻¹s⁻¹.[4] This high reactivity allows for efficient conjugation at low concentrations, which is ideal for in vivo applications.[2] The reaction rate is influenced by the substituents on both the TCO and tetrazine moieties, as well as the solvent conditions.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene20009:1 Methanol/Water
GeneralGeneral> 800Not Specified
Hydrogen-substituted tetrazinestrans-cycloocteneup to 30,000PBS
Dipyridal tetrazinetrans-cyclooctene2000 (±400)Not Specified
ATTO-tetrazinestrans-cycloocteneup to 1000Not Specified
Methyl-substituted tetrazinestrans-cyclooctene~1000Not Specified

Note: The table presents a selection of reported rate constants to illustrate the range and influencing factors. Actual rates will depend on specific experimental conditions.

Signaling Pathway Diagram

iEDDA_Mechanism TCO_PEG_Acid This compound Intermediate Unstable Bicyclic Intermediate TCO_PEG_Acid->Intermediate + Tetrazine Tetrazine Tetrazine-functionalized Molecule Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2 Elimination

Caption: Mechanism of the inverse-electron demand Diels-Alder (iEDDA) reaction.

Core Mechanism 2: "Click-to-Release"

For applications in drug delivery, this compound can be incorporated into a "click-to-release" system. In this mechanism, a therapeutic agent is "caged" by a TCO-containing linker. The iEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements within the linker, leading to the cleavage of a bond and the release of the active drug.[5]

The release mechanism typically involves the tautomerization of the initial 4,5-dihydropyridazine product to a 1,4-dihydropyridazine, which then undergoes spontaneous elimination to release the payload.[5] The efficiency and rate of release can be modulated by the specific design of the TCO linker and the substituents on the tetrazine.[6] For instance, N-methyl substitution on the TCO carbamate linker has been shown to enhance release performance.[6]

Quantitative Data: Click-to-Release Kinetics

The kinetics of drug release are distinct from the initial ligation. While the click reaction is very fast, the subsequent release can be slower and is often the rate-determining step in the overall uncaging process.

TCO-LinkerTetrazine DerivativeRelease Half-lifeConditions
iTCO-caged fluorophorePyridyl-disubstituted tetrazine4.8 secondsNot specified
rTCO-SarcosineDimethyl-tetrazine~100 minutes (90% release)pH 7.4
cTCO-GlycineTetrazine-diacidSlower than rTCO-SarcosinepH 7.4

Note: This data is for illustrative TCO-caged systems and may not be directly representative of all this compound constructs.

Signaling Pathway Diagram

Click_to_Release TCO_Drug TCO-caged Drug DHP_Intermediate 4,5-Dihydropyridazine Intermediate TCO_Drug->DHP_Intermediate + Tetrazine Tetrazine Tetrazine Tetrazine->DHP_Intermediate Tautomerization Tautomerization DHP_Intermediate->Tautomerization Releasing_Intermediate 1,4-Dihydropyridazine Tautomerization->Releasing_Intermediate Released_Drug Active Drug Releasing_Intermediate->Released_Drug Elimination Byproduct Linker Byproduct Releasing_Intermediate->Byproduct Experimental_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation TCO_Acid This compound Activated_TCO TCO-PEG24-NHS ester TCO_Acid->Activated_TCO + EDC_NHS EDC / NHS EDC_NHS->Activated_TCO TCO_Protein TCO-functionalized Protein Activated_TCO->TCO_Protein + Protein Protein Protein->TCO_Protein Final_Conjugate Final Conjugate TCO_Protein->Final_Conjugate + Purification1 Purification (e.g., Desalting) TCO_Protein->Purification1 Tetrazine Tetrazine Molecule Tetrazine->Final_Conjugate Purification2 Purification (Optional) Final_Conjugate->Purification2

References

An In-depth Technical Guide to TCO-PEG24-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG24-acid, a bifunctional linker widely utilized in bioconjugation. It details the core chemistry, key applications, and experimental protocols for its use, with a focus on enabling researchers to effectively implement this technology in their work.

Introduction to this compound

This compound is a chemical modification reagent that features two key functional groups: a trans-cyclooctene (TCO) group and a carboxylic acid, separated by a 24-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure provides a powerful tool for covalently linking molecules in a specific and efficient manner.

The TCO group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[4][5][6] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, allowing for rapid bioconjugation even at low concentrations.[4][6] The reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[4][6]

The carboxylic acid moiety allows for the conjugation of this compound to primary amine-containing molecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond.[1] This reaction typically requires activation of the carboxylic acid using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.[1][7]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. These properties are essential for designing and executing bioconjugation experiments.

PropertyValueSource
Molecular Formula C60H115NO28[1][8]
Molecular Weight 1298.56 g/mol [1][8]
Purity >95%[1][7]
Solubility Water, DMF, DMSO[1]
Storage Conditions -20°C, desiccated[1]

The TCO-Tetrazine Ligation: A Core Bioconjugation Reaction

The primary utility of this compound lies in its ability to participate in the TCO-tetrazine ligation. This reaction is a cornerstone of modern bioconjugation due to its remarkable speed and specificity.

Reaction Mechanism

The TCO-tetrazine reaction is a type of [4+2] cycloaddition.[4] The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[4] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen (N₂) gas and the formation of a stable dihydropyridazine product.[4][9]

TCO_Tetrazine_Mechanism TCO TCO-functionalized biomolecule Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine-functionalized biomolecule Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Figure 1. Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Reaction Kinetics and Stability

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4][10] This allows for efficient conjugation at low micromolar or even nanomolar concentrations.[6]

It is important to note that TCO compounds have a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO) form.[1] Therefore, long-term storage of TCO-containing reagents is not recommended, and they should be stored under appropriate conditions to maintain their reactivity.[1] Newer generations of TCO derivatives have been developed with improved stability.[11][12]

ParameterTypical Value RangeNotes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹Varies with TCO and tetrazine structure, solvent, and temperature.[4][10]
Stability Limited half-lifeCan isomerize to the less reactive CCO form.[1] Some derivatives show enhanced stability.[11][12]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Activation of this compound

The carboxylic acid group of this compound must be activated to react with primary amines. A common method is the formation of an NHS ester.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Protocol:

  • Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).

  • Add 1.5 equivalents of NHS to the this compound solution.

  • Add 1.5 equivalents of EDC to the solution.

  • Incubate the reaction for 15-30 minutes at room temperature. The resulting activated TCO-PEG24-NHS ester is now ready for conjugation to a primary amine-containing molecule.

Activation_Workflow cluster_0 Activation of this compound A Dissolve this compound in DMSO/DMF B Add NHS A->B C Add EDC B->C D Incubate at RT C->D E Activated TCO-PEG24-NHS ester D->E

Figure 2. Workflow for the activation of this compound.

Conjugation of Activated this compound to an Antibody

This protocol describes the labeling of an antibody with the activated TCO-PEG24-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Activated TCO-PEG24-NHS ester solution

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Protocol:

  • Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Add a 10- to 20-fold molar excess of the activated TCO-PEG24-NHS ester solution to the antibody solution.[13]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[14]

  • Purify the TCO-labeled antibody from excess reagent using a desalting column or dialysis.

Antibody_Conjugation_Workflow cluster_1 Antibody Conjugation F Prepare Antibody in Amine-Free Buffer G Add Activated TCO-PEG24-NHS ester F->G H Incubate at RT G->H I Quench Reaction H->I J Purify TCO-labeled Antibody I->J

References

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Trans-Cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry.[1][2] Its unparalleled reaction speed, high specificity, and ability to function within complex biological environments have established it as an invaluable tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[1][3][4] This guide provides a comprehensive overview of the core principles, quantitative data, and practical applications of the TCO-tetrazine ligation.

Core Reaction Mechanism

The TCO-tetrazine ligation is a form of "click chemistry" that proceeds through a rapid, two-step cascade.[1]

  • [4+2] Cycloaddition: The reaction is initiated by an inverse electron demand Diels-Alder cycloaddition. The electron-deficient tetrazine serves as the diene, reacting with the highly strained and, therefore, electron-rich TCO, which acts as the dienophile.[1][5] This initial step forms an unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Elimination: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][6] This release of nitrogen gas is a significant thermodynamic driving force for the reaction's irreversibility. The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.[1][5]

This reaction is exceptionally fast and proceeds cleanly without the need for a catalyst, even in complex biological media.[6][7]

G Tetrazine Tetrazine (Diene) Intermediate Unstable Cycloadduct Tetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining) TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (Irreversible) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine iEDDA ligation.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the fastest known in bioorthogonal chemistry, typically falling within the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][6] This high reaction velocity allows for efficient conjugation at low micromolar or even nanomolar concentrations, which is critical for minimizing off-target effects and potential toxicity in living systems.[1] The reaction rate is influenced by the specific structures of the tetrazine and TCO derivatives used.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Notes
General RangeTCO1,000 - 1,000,000Represents the broad range reported for this class of reactions.[6]
3,6-di-(2-pyridyl)-s-tetrazineTCO2,000 (±400)Reaction in 9:1 methanol:water.[8]
Hydrogen-substitutedTCOup to 30,000H-Tz derivatives often show very high reactivity.[9]
Methyl-substitutedTCO~1,000Common, stable tetrazine derivatives.[9]
Dipyridyl tetrazineTCO57.7Studied in the context of click-to-release applications.[10]
Dimethyl-tetrazineTCO0.54Slower kinetics but can provide higher release yields in certain systems.[10]

Experimental Workflow: Pre-targeting Strategy

A powerful application of the TCO-tetrazine ligation in drug development and imaging is the "pre-targeting" strategy.[3][11][12] This approach separates the targeting and payload delivery steps to improve the therapeutic or diagnostic window.

  • Step 1: Targeting Vector Administration: A biomolecule with high affinity for a specific target, such as an antibody conjugated with TCO, is administered. This TCO-antibody conjugate circulates and accumulates at the target site (e.g., a tumor).[11]

  • Step 2: Clearance: A waiting period allows for the unbound TCO-antibody conjugate to clear from circulation and non-target tissues, minimizing off-target effects.[11]

  • Step 3: Payload Administration: A small, tetrazine-functionalized molecule (e.g., a radiolabel, fluorescent dye, or cytotoxic drug) is administered.[3][11] This small molecule distributes rapidly throughout the body.

  • Step 4: In Situ Ligation: Upon reaching the target site, the tetrazine payload rapidly and specifically reacts with the pre-localized TCO-antibody conjugate via the iEDDA ligation, concentrating the payload at the desired location.[3][13]

This method allows for the use of short-lived radioisotopes with long-circulating antibodies and can significantly reduce the radiation dose to healthy tissues.[14]

Caption: Workflow for a pre-targeting strategy using TCO-tetrazine ligation.

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical bioconjugation workflow.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol details the conjugation of a TCO moiety to primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide (NHS) ester.[2]

  • Materials:

    • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).[9]

    • TCO-PEG-NHS ester.[9]

    • Anhydrous Dimethylsulfoxide (DMSO).[2]

    • Spin desalting columns for purification.[6][9]

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[9]

  • Procedure:

    • Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS using a spin desalting column.[9] The protein concentration should be between 1-5 mg/mL.[15]

    • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[2]

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[2][15]

    • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[6][9]

    • Quenching (Optional): To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[2][9]

    • Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by purifying the TCO-labeled protein using spin desalting columns equilibrated with the desired storage buffer (e.g., PBS).[6][9]

    • Characterization: The degree of labeling (DOL) can be determined by comparing the mass of the labeled and unlabeled protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2] The TCO-labeled protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

  • Materials:

    • Purified TCO-labeled protein (from Protocol 1).

    • Tetrazine-functionalized molecule (e.g., another protein, fluorescent dye).

    • Reaction Buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Reactant Preparation: Dissolve the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.

    • Ligation Reaction: Mix the TCO-protein and the tetrazine-protein in a 1:1 molar ratio.[6] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized molecule can be used.[9]

    • Incubation: Incubate the mixture at room temperature with gentle rotation.[6] Depending on the specific reactants and concentrations, the incubation time can range from 30 minutes to 2 hours.[9] The reaction can also be performed at 4°C, though this may require a longer incubation time.[9]

    • Monitoring the Reaction: The reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption peak between 510 and 550 nm.[6]

    • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using a suitable method such as size-exclusion chromatography.[9]

    • Storage: Store the final conjugate at 4°C until use.[9]

References

TCO-PEG24-acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: TCO-PEG24-acid is a bifunctional molecule that combines a reactive trans-cyclooctene (TCO) group with a 24-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This reagent is pivotal in the field of bioconjugation, particularly for its role in the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.[1][2][3] The PEG linker enhances aqueous solubility and reduces aggregation, making it a valuable tool for modifying proteins, peptides, and other biomolecules.[4][5] However, the inherent instability of the TCO group necessitates a thorough understanding of its handling and storage to ensure successful conjugation. This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presentation to aid researchers in their applications.

Solubility of this compound

This compound is characterized by its favorable solubility in aqueous solutions, a property conferred by the hydrophilic 24-unit polyethylene glycol (PEG) spacer.[1][2] This solubility is a key advantage for its use in biological applications. In addition to its aqueous solubility, this compound is also soluble in organic solvents such as dimethylformamide (DMF).[1] Related TCO-PEG compounds have demonstrated solubility in other common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), suggesting a similar solubility profile for this compound.[6][7]

Quantitative Solubility Data
SolventSolubilityConcentration (mg/mL)Temperature (°C)Notes
WaterSoluble[1][2][8]Data not availableRoom TemperatureThe hydrophilic PEG spacer enhances aqueous solubility.
Dimethylformamide (DMF)Soluble[1]Data not availableRoom Temperature
Dimethyl sulfoxide (DMSO)Likely Soluble[6][7]Data not availableRoom TemperatureBased on solubility of similar TCO-PEG compounds.
Dichloromethane (DCM)Likely Soluble[6][7]Data not availableRoom TemperatureBased on solubility of similar TCO-PEG compounds.

Stability of this compound

The stability of this compound is primarily dictated by the strained trans-cyclooctene (TCO) ring. The TCO moiety is known to have a limited shelf-life due to its propensity to isomerize to the more stable, but unreactive, cis-cyclooctene (CCO) isomer.[1][6][7][9] This isomerization renders the molecule incapable of participating in the desired IEDDA reaction with tetrazines.

Several factors can influence the rate of this isomerization and the overall stability of this compound:

  • Temperature: Elevated temperatures accelerate the isomerization to CCO. Therefore, it is crucial to store this compound at the recommended temperature of -20°C to minimize degradation.[1][6][7]

  • pH: The stability of the TCO group can be pH-dependent. While the TCO group itself is stable across a range of pH values, the overall stability in a reaction mixture can be influenced by the pH.[1]

  • Presence of Thiols and Metals: Thiols and copper-containing proteins, which can be present in biological samples, have been shown to catalyze the isomerization of TCO to CCO.[8][10]

Due to its limited stability, this compound is not recommended for long-term storage.[1][6][7][9] Some suppliers may even prepare fresh batches upon order and ship the product on dry ice to ensure its quality upon arrival.[11]

Quantitative Stability Data

Quantifying the stability of this compound under various conditions is critical for designing robust and reproducible bioconjugation experiments. The following table provides an illustrative example of how to present such stability data, based on a general protocol for assessing TCO stability.[1] Researchers are encouraged to generate their own data based on their specific experimental conditions.

ConditionHalf-life (t½)Isomerization ProductNotes
Storage at -20°CData not availablecis-cyclooctene (CCO)Recommended storage condition to maximize shelf-life.
Storage at 4°CData not availablecis-cyclooctene (CCO)Shorter half-life compared to -20°C.
Storage at Room Temp.Data not availablecis-cyclooctene (CCO)Not recommended for storage.
pH 4Data not availablecis-cyclooctene (CCO)Stability can be assessed using the protocol below.
pH 7.4Data not availablecis-cyclooctene (CCO)Stability can be assessed using the protocol below.
pH 9Data not availablecis-cyclooctene (CCO)Stability can be assessed using the protocol below.
Presence of 10 mM DTTData not availablecis-cyclooctene (CCO)Thiols are known to accelerate isomerization.

Experimental Protocols

Protocol for Determining the pH Stability of this compound

This protocol is adapted from a general method for assessing the stability of TCO-PEG compounds.[1]

1. Materials:

  • This compound

  • A series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4 and 5; 100 mM sodium phosphate for pH 6, 7, and 8; 100 mM sodium carbonate-bicarbonate for pH 9).

  • A tetrazine-functionalized fluorescent probe (for quantification of active TCO).

  • Anhydrous DMSO or DMF.

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or fluorescence).

2. Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • For each pH to be tested, dilute the this compound stock solution into the respective buffer to a final concentration of 1-5 mM.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • To each aliquot, add a molar excess of the tetrazine-functionalized fluorescent probe. Allow the reaction to proceed for a short period (e.g., 10-30 minutes) to ensure complete reaction with the remaining active TCO.

  • Analyze the samples by HPLC. The amount of the fluorescently labeled this compound conjugate will be proportional to the amount of active TCO remaining at that time point.

  • Plot the percentage of remaining active TCO as a function of time for each pH.

  • From these plots, determine the half-life (t½) of this compound at each pH.

Protocol for Solubility Testing of this compound

This protocol provides a general method for determining the solubility of this compound in various solvents.

1. Materials:

  • This compound

  • A selection of solvents (e.g., water, PBS, DMF, DMSO, DCM).

  • Vortex mixer.

  • Centrifuge.

  • UV-Vis spectrophotometer.

2. Procedure:

  • Add an excess amount of this compound to a known volume of the solvent to be tested in a microcentrifuge tube.

  • Vortex the mixture vigorously for 2-5 minutes.

  • Incubate the mixture at a controlled temperature (e.g., room temperature) for at least 1 hour to allow it to reach equilibrium.

  • Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer.

  • Measure the absorbance of the diluted solution at the appropriate wavelength (a wavelength scan should be performed initially to determine the λmax).

  • Calculate the concentration of the dissolved this compound using a pre-determined calibration curve.

  • The solubility is then reported as the concentration of the saturated solution (e.g., in mg/mL).

Mandatory Visualizations

TCO_Isomerization cluster_0 This compound (Active) cluster_1 CCO-PEG24-acid (Inactive) TCO_structure CCO_structure TCO_structure->CCO_structure Isomerization (Heat, Thiols, Metals)

Caption: Isomerization of active this compound to its inactive CCO form.

Stability_Workflow prep_stock Prepare this compound stock solution in DMSO/DMF dilute Dilute stock into buffers of varying pH prep_stock->dilute incubate Incubate at controlled temperature dilute->incubate aliquot Take aliquots at different time points incubate->aliquot react React aliquots with excess tetrazine-fluorophore probe aliquot->react analyze Analyze by HPLC to quantify TCO-tetrazine conjugate react->analyze plot Plot % active TCO vs. time analyze->plot calculate Calculate half-life (t½) at each pH plot->calculate

Caption: Experimental workflow for assessing the pH stability of this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of proteins with TCO-PEG24-acid. This two-step process leverages the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).

First, the protein of interest is functionalized with a tetrazine moiety, typically by reacting primary amines (e.g., the ε-amino group of lysine residues) with a tetrazine-NHS ester. Following purification, the tetrazine-modified protein is then reacted with this compound. The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the reagent and minimizes steric hindrance, thereby improving conjugation efficiency and the stability of the final conjugate.[1]

This method is highly specific and proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for the modification of sensitive biological molecules.[1] Applications for such protein conjugates are extensive and include the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and targeted drug delivery systems.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/MaterialRecommended SpecificationsStorage
Protein of Interest Purified, in amine-free buffer (e.g., PBS)4°C or -80°C
This compound >95% purity-20°C, desiccated
Tetrazine-NHS Ester e.g., Methyltetrazine-NHS Ester-20°C, desiccated
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Molecular biology grade-20°C, desiccated
Sulfo-NHS (N-hydroxysulfosuccinimide) Molecular biology gradeRoom Temperature, desiccated
Reaction Buffer A (Amine-Free) 50 mM MES, pH 6.04°C
Reaction Buffer B (Amine-Free) Phosphate-Buffered Saline (PBS), pH 7.2-7.54°C
Quenching Buffer 1 M Tris-HCl, pH 8.0 or 1 M Glycine4°C
Solvent for Reagents Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Room Temperature, desiccated
Purification Column Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)Room Temperature
Analytical Equipment UV-Vis Spectrophotometer, Mass Spectrometer (optional)-

Experimental Protocols

The protein conjugation process is divided into two main stages: the activation of this compound and its subsequent reaction with the amine-containing protein.

Logical Workflow of Protein Conjugation

workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Prot_prep Prepare Protein Solution Conjugation React Activated TCO-PEG-acid with Protein Prot_prep->Conjugation TCO_prep Prepare this compound Solution Activation Activate this compound with EDC/Sulfo-NHS TCO_prep->Activation EDC_prep Prepare EDC/Sulfo-NHS Solution EDC_prep->Activation Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (SEC) Quench->Purification Characterization Characterize Conjugate (UV-Vis, MS) Purification->Characterization

Caption: Workflow for this compound protein conjugation.

Step 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the carboxylic acid group on this compound to form a more reactive NHS ester.

Recommended Starting Conditions for Activation

ParameterRecommended ValueNotes
This compound Concentration 10 mM in Reaction Buffer APrepare fresh.
EDC Molar Excess 10-fold over this compoundPrepare fresh in Reaction Buffer A.
Sulfo-NHS Molar Excess 20-fold over this compoundPrepare fresh in Reaction Buffer A.
Reaction Time 15-30 minutesAt room temperature with gentle mixing.
Reaction Buffer 50 mM MES, pH 6.0Avoids reaction with primary amines.

Protocol:

  • Prepare this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in Reaction Buffer A (50 mM MES, pH 6.0).

  • Activation Reaction:

    • In a microcentrifuge tube, add the this compound stock solution to Reaction Buffer A to the desired final concentration.

    • Add the EDC stock solution to achieve a 10-fold molar excess over the this compound.

    • Add the Sulfo-NHS stock solution to achieve a 20-fold molar excess over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation of Activated this compound to Protein

This protocol details the reaction of the activated TCO-PEG24-NHS ester with the primary amines of the target protein.

Recommended Starting Conditions for Conjugation

ParameterRecommended ValueNotes
Protein Concentration 1-5 mg/mL in Reaction Buffer BHigher concentrations can improve efficiency.
Molar Excess of Activated this compound 10-20 fold over proteinMay require optimization.
Reaction Time 60 minutesCan be adjusted based on protein reactivity.
Reaction Temperature Room TemperatureGentle mixing is recommended.
Reaction Buffer PBS, pH 7.2-7.5Must be free of primary amines.
Quenching Reagent 1 M Tris-HCl or Glycine, pH 8.0Final concentration of 50-100 mM.

Protocol:

  • Prepare Protein Solution: The protein should be in an amine-free buffer, such as PBS (pH 7.2-7.5), at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the protein solution at a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically for each specific protein.[1]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[1]

  • Quench the Reaction: To stop the conjugation, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[2]

Step 3: Purification of the Protein Conjugate

Purification is essential to remove unreacted this compound and other small molecules. Size exclusion chromatography (SEC) is a commonly used method.[3][4][5]

Protocol:

  • Equilibrate the SEC Column: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer for the final conjugate (e.g., PBS, pH 7.4).

  • Apply the Sample: Load the quenched reaction mixture onto the equilibrated column.

  • Elute the Conjugate: Elute the protein conjugate with the storage buffer. The larger protein conjugate will elute first, while the smaller, unreacted reagents will be retained longer on the column.[5][6]

  • Collect Fractions: Collect fractions and monitor the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Pool Fractions: Pool the fractions containing the purified protein conjugate.

Characterization of the Protein Conjugate

The purified conjugate should be characterized to determine the degree of labeling and confirm its integrity.

UV-Vis Spectroscopy

The concentration of the protein can be determined by measuring the absorbance at 280 nm. If the this compound has a significant absorbance at 280 nm, a correction factor should be applied.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to determine the exact mass of the protein conjugate and thereby calculate the number of this compound molecules attached to each protein.[7][8][9][10] Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. The mass shift observed corresponds to the molecular weight of the attached this compound moieties.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC/Sulfo-NHS due to moisture.Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening.
Presence of primary amines in the buffer.Buffer exchange the protein into an amine-free buffer (e.g., PBS).
Insufficient molar excess of labeling reagent.Increase the molar excess of the activated this compound.
Protein Aggregation High degree of labeling.Reduce the molar excess of the labeling reagent or the reaction time.
Unfavorable buffer conditions.Optimize buffer pH and ionic strength.
Free this compound in Final Product Inadequate purification.Ensure proper equilibration and fractionation during size exclusion chromatography.

Storage of the Conjugate

For long-term stability, it is recommended to store the purified protein conjugate in a buffer containing a cryoprotectant such as 50% glycerol at -20°C.[11] Alternatively, the conjugate can be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[11]

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a conceptual signaling pathway that could be investigated using a protein conjugate created with this protocol, such as an antibody targeting a cell surface receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Antibody_TCO Antibody-TCO Conjugate Antibody_TCO->Receptor Binding

References

Application Notes and Protocols: TCO-PEG24-acid for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent consists of a highly reactive trans-cyclooctene (TCO) group, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group. The TCO moiety reacts specifically and rapidly with tetrazine-conjugated molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is biocompatible and proceeds efficiently under physiological conditions without the need for a catalyst.[1][2]

The long, flexible PEG spacer enhances the water solubility of this compound and molecules it is conjugated to, while also minimizing steric hindrance and potential non-specific interactions.[1][3] The terminal carboxylic acid allows for straightforward conjugation to primary amines on biomolecules, such as proteins and antibodies, via standard amide bond formation.[1] These features make this compound an ideal reagent for a two-step labeling strategy in live cell imaging, where a biomolecule of interest is first tagged with the TCO group and then visualized by adding a tetrazine-conjugated fluorophore.[4][5] This approach is particularly useful for studying dynamic cellular processes, tracking biomolecules, and in drug development for target validation and engagement studies.[6][7]

Key Applications

  • Live Cell Imaging of Proteins: Labeling of specific proteins on or inside living cells to study their localization, trafficking, and dynamics.[8][9]

  • Cell Surface Receptor Labeling: Targeting and visualizing cell surface receptors with high specificity using TCO-conjugated antibodies or ligands.[4][10]

  • Metabolic Labeling: Incorporation of TCO-modified metabolic precursors into cellular components like glycans, proteins, or lipids for subsequent fluorescent labeling.[11][12]

  • Pulse-Chase Experiments: Tracking the lifecycle of biomolecules by introducing the TCO label at a specific time point and visualizing it at later stages.

  • Multiplexed Imaging: In combination with other bioorthogonal labeling techniques, this compound can be used for the simultaneous visualization of multiple cellular targets.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of TCO-reagents and tetrazine probes in live cell imaging applications, based on published literature. These values should be considered as a starting point and may require optimization for specific cell types and experimental conditions.

Table 1: Recommended Concentration Ranges for Labeling Reagents

ReagentTypical ConcentrationIncubation TimeNotes
TCO-conjugated Antibody/Protein1-10 µg/mL1-2 hoursOptimal concentration depends on the expression level of the target and the affinity of the antibody/protein. Should be performed in serum-free media to avoid non-specific binding.
Tetrazine-Fluorophore1-10 µM5-30 minutesHigher concentrations may increase background fluorescence. Incubation time is typically short due to the fast reaction kinetics. Some newer fluorogenic tetrazines show a significant increase in fluorescence upon reaction, reducing background from unreacted probe.[13]
TCO-modified Small Molecule/Metabolic Label10-100 µM24-48 hoursFor metabolic labeling, the incubation time needs to be sufficient for cellular uptake and incorporation into the target biomolecule.[12]
Photocaged Dihydrotetrazine-Diacylphospholipid60 nM5 minutesFor specific applications involving light-activated labeling of cell membranes.[14]
TCO-Docetaxel10 µM30 minutesExample of labeling intracellular structures (microtubules) with a TCO-conjugated small molecule drug.[15]

Table 2: Kinetic Properties of the TCO-Tetrazine Reaction

Reaction ParameterValueSignificance
Second-order rate constant>10³ M⁻¹s⁻¹This high reaction rate allows for rapid and efficient labeling at low, biocompatible concentrations of reagents, minimizing off-target effects and cytotoxicity.[2]
Reaction time to completionSeconds to minutesThe fast kinetics enable the capture of dynamic cellular events in real-time.
Stability of TCOLimited long-term storageTCO compounds can isomerize to the less reactive cis-cyclooctene (CCO) over time. Therefore, long-term storage is not recommended.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to a primary antibody via its carboxylic acid group.

Materials:

  • Primary antibody of interest

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Activate this compound:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Incubate the reaction for 1-2 hours at room temperature to form the TCO-PEG24-NHS ester.[10]

  • Prepare the Antibody:

    • Exchange the buffer of the antibody solution to the reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Antibody Conjugation:

    • Add the freshly prepared TCO-PEG24-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 2-4 hours at 4°C or 1-2 hours at room temperature with gentle shaking.[10]

  • Quench and Purify:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[10]

    • Purify the TCO-conjugated antibody from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

    • Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Live Cell Labeling and Imaging of a Cell Surface Protein

This protocol outlines the two-step labeling of a cell surface protein on live cells using a TCO-conjugated antibody and a tetrazine-fluorophore.

Materials:

  • Live cells expressing the protein of interest

  • Cell culture medium

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-conjugated fluorophore

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

  • Primary Labeling (TCO-conjugate):

    • Gently wash the cells twice with pre-warmed live cell imaging buffer.

    • Dilute the TCO-conjugated antibody in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[10]

    • Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[10]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.

  • Secondary Labeling (Tetrazine-fluorophore):

    • Dilute the tetrazine-fluorophore in the live cell imaging buffer to the desired final concentration (typically 1-10 µM).

    • Add the fluorophore solution to the cells and incubate for 5-30 minutes at 37°C.

  • Final Wash and Imaging:

    • Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer.

    • Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Protocol 3: Cytotoxicity Assessment

A simple cytotoxicity assay is crucial to ensure that the labeling procedure does not adversely affect cell health.

Materials:

  • Live cells

  • Labeling reagents (TCO-conjugate and tetrazine-fluorophore)

  • Live/Dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate.

    • Treat cells with the same concentrations of labeling reagents used in the imaging experiment. Include positive (e.g., a known cytotoxic agent) and negative (untreated) controls.

    • Incubate for a duration equivalent to the entire labeling and imaging period.

  • Viability Staining:

    • After incubation, wash the cells with PBS.

    • Stain the cells with a live/dead assay kit according to the manufacturer's instructions.

  • Analysis:

    • Image the cells using a fluorescence microscope and quantify the percentage of live and dead cells.

    • Alternatively, use a fluorescence plate reader to measure the fluorescence intensity corresponding to live and dead cells.

    • Compare the viability of labeled cells to the untreated control to assess cytotoxicity.[16][17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_labeling Live Cell Labeling cluster_imaging Analysis Ab Antibody Conjugation EDC/NHS Chemistry Ab->Conjugation TCO_PEG This compound TCO_PEG->Conjugation Cells Live Cells PrimaryLabel Incubate Cells with TCO-Antibody Cells->PrimaryLabel TCO_Ab TCO-Antibody Conjugate Conjugation->TCO_Ab TCO_Ab->PrimaryLabel Wash1 Wash PrimaryLabel->Wash1 SecondaryLabel Add Tetrazine- Fluorophore Wash1->SecondaryLabel Wash2 Wash SecondaryLabel->Wash2 Imaging Live Cell Imaging Wash2->Imaging

Caption: Experimental workflow for live cell imaging using this compound.

egfr_signaling_pathway EGF EGF Ligand EGFR EGFR (Labeled with TCO-Antibody) EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: EGFR signaling pathway with TCO-based labeling of the receptor.

Conclusion

This compound provides a robust and versatile method for the bioorthogonal labeling of molecules in live cells. The high reactivity and specificity of the TCO-tetrazine ligation, combined with the favorable properties of the PEG spacer, enable researchers to perform high-contrast imaging of dynamic cellular processes with minimal perturbation. The protocols and data presented here offer a comprehensive guide for the successful application of this compound in live cell imaging experiments. As with any technique, optimization of the specific conditions for the cell type and target of interest is recommended for achieving the best results.

References

Application Notes and Protocols for T-PEG24-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and other molecules. It can improve solubility, extend circulating half-life, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of TCO-PEG24-acid to primary amines (e.g., lysine residues on proteins or antibodies).

This compound is a heterobifunctional linker containing a trans-cyclooctene (TCO) group and a carboxylic acid. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The TCO moiety is a key component for "click chemistry," a type of bioorthogonal reaction. Specifically, TCO reacts with high efficiency and selectivity with a tetrazine partner in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction is exceptionally fast and can be performed under mild, aqueous conditions, making it ideal for biological applications such as antibody-drug conjugation, in vivo imaging, and the construction of complex biopolymer structures.[1][2] The inclusion of a 24-unit PEG spacer enhances the water solubility of the molecule and improves the accessibility of the TCO group for subsequent ligation reactions.[3]

This application note details the two-step carbodiimide-mediated coupling of this compound to primary amines and provides an alternative protocol using the pre-activated TCO-PEG24-NHS ester.

Reaction Principle

The conjugation of this compound to a primary amine is typically achieved through a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond.

This two-step process is favored as it minimizes the potential for protein cross-linking that can occur with EDC alone.

Quantitative Data Summary

The efficiency of the conjugation can be influenced by several factors including the molar ratios of reagents, pH, and reaction time. The following tables provide recommended ranges and typical values for the conjugation of TCO-PEG-acid to a model protein such as an antibody.

Table 1: Recommended Molar Ratios for this compound Activation and Conjugation

ParameterRecommended Molar Ratio (Reagent:this compound)Typical Molar Ratio
EDC:this compound2:1 to 10:14:1
NHS:this compound1:1 to 5:12:1
Activated TCO-PEG24:Protein5:1 to 20:110:1

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterRecommended ConditionExpected Outcome
Activation Step
Buffer0.1 M MES, pH 4.7-6.0
TemperatureRoom Temperature (20-25°C)
Duration15 - 60 minutes
Coupling Step
BufferPBS, pH 7.2-8.0 or 0.1 M Sodium Bicarbonate, pH 8.3
TemperatureRoom Temperature (20-25°C) or 4°C
Duration1 - 2 hours at RT, or overnight at 4°C
Characterization
Degree of Labeling (DOL)N/A1 - 5 TCO molecules per antibody
Yield of TCO-modified proteinN/A65-90%

Note: The Degree of Labeling (DOL) and yield are highly dependent on the specific protein and reaction conditions and should be optimized for each application. The provided values are based on conjugations with similar TCO-PEG-NHS esters.[4][5]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to a protein.

Materials and Reagents:

  • This compound

  • Amine-containing protein (e.g., antibody at 2-5 mg/mL)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare a solution of the amine-containing protein in Coupling Buffer. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Note: EDC solutions are susceptible to hydrolysis and should be used promptly.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

    • Add a 4-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Protein:

    • Immediately add the activated TCO-PEG24-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the activated linker to the protein is a good starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a desalting column according to the manufacturer's instructions.

    • The purified TCO-conjugated protein is now ready for characterization and downstream applications.

Protocol 2: Conjugation using TCO-PEG24-NHS Ester

This protocol is a simpler, one-step alternative using the pre-activated TCO-PEG24-NHS ester.

Materials and Reagents:

  • TCO-PEG24-NHS ester

  • Amine-containing protein (e.g., antibody at 2-5 mg/mL)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare the antibody solution in the Reaction Buffer.

    • Immediately before use, dissolve the TCO-PEG24-NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved TCO-PEG24-NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional):

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted TCO-PEG24-NHS ester using a desalting column.

Characterization of the Conjugate

It is crucial to characterize the TCO-PEGylated protein to determine the extent of modification.

Degree of Labeling (DOL) Calculation:

The DOL, which is the average number of TCO molecules per protein, can be challenging to determine directly via UV-Vis spectroscopy as the TCO group does not have a strong, distinct absorbance. A common method is to perform a subsequent reaction with a tetrazine-dye conjugate that has a known extinction coefficient and measure the absorbance of the dye.

Alternatively, Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) can be used for a more precise determination of the DOL by comparing the mass of the conjugated protein to the unconjugated protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the conjugation process.

G cluster_activation Activation Step cluster_coupling Coupling Step TCO_acid This compound (Carboxylic Acid) Activated_TCO TCO-PEG24-NHS Ester (Amine-Reactive) TCO_acid->Activated_TCO Activation (MES Buffer, pH 5.5) EDC_NHS EDC + NHS Protein Protein-NH2 (Primary Amine) Activated_TCO->Protein Conjugate TCO-PEG24-Protein (Stable Amide Bond) Protein->Conjugate Coupling (PBS, pH 7.4)

Caption: Chemical pathway for this compound conjugation.

G prep Prepare Reagents (TCO-Acid, Protein, Buffers) activation Activate TCO-Acid with EDC/NHS (15-30 min, RT) prep->activation conjugation Add Activated TCO to Protein Solution (2h RT or O/N 4°C) activation->conjugation quenching Quench Reaction (Optional, 15-30 min) conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification characterization Characterize (MS, DOL) purification->characterization

Caption: Experimental workflow for the two-step conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC or NHS/Sulfo-NHSUse fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination.
Buffer contains primary amines (e.g., Tris, glycine)Perform buffer exchange of the protein into an amine-free buffer like PBS or MES.
Incorrect pH for activation or couplingEnsure the activation step is performed at pH 4.7-6.0 and the coupling step at pH 7.2-8.3.
Hydrolysis of NHS esterUse the activated this compound immediately. Avoid high pH for extended periods during the coupling step.
Protein Precipitation High concentration of organic solvent from TCO-PEG24 stockKeep the volume of the organic solvent (DMSO/DMF) to a minimum, typically less than 10% of the total reaction volume.
Protein instability at reaction pHOptimize the pH within the recommended range. Consider performing the reaction at 4°C.

Conclusion

The conjugation of this compound to primary amines is a robust method for introducing the TCO moiety onto biomolecules. This enables their use in highly efficient and specific bioorthogonal click chemistry reactions. By carefully controlling the reaction conditions, particularly the molar ratios of reagents and the pH, researchers can achieve successful conjugation for a wide range of applications in drug development, diagnostics, and fundamental research.

References

Application Notes and Protocols for TCO-PEG24-Acid Bioconjugation Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for bioconjugation kits containing TCO-PEG24-acid. This compound is a high-quality reagent designed for the modification of proteins, antibodies, and other amine-containing biomolecules. The introduction of the trans-cyclooctene (TCO) moiety allows for a highly efficient and specific secondary reaction with a tetrazine-labeled molecule via bioorthogonal click chemistry. This two-step conjugation strategy offers precise control over the labeling process and is ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes.[1][2]

The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine, which is known for its exceptionally fast reaction kinetics and biocompatibility.[3][4][5] The long, hydrophilic 24-unit polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.[1][6]

Product Information

This compound is a monodisperse PEG reagent featuring a terminal TCO group and a carboxylic acid. The carboxylic acid can be activated to react with primary amines on biomolecules.

PropertySpecification
Molecular Weight 1298.6 g/mol [6]
Purity >95%[6]
Solubility Water, DMF[6]
Storage -20°C[6]

Note: TCO reagents have a limited shelf life and should be stored properly. It is recommended to use them promptly after purchase.[6][7]

Key Features and Applications

  • High Reactivity: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[3][8]

  • Bioorthogonal: The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in biological systems.[3]

  • Biocompatible: The reaction proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper.[5][8]

  • PEG Spacer: The 24-unit PEG linker improves solubility, reduces steric hindrance, and can enhance the in vivo stability and circulation time of the bioconjugate.[1][2]

  • Versatile Applications:

    • Antibody-drug conjugate (ADC) development[2]

    • Targeted drug delivery[2]

    • Molecular imaging (PET, SPECT, fluorescence)[9]

    • Protein and peptide labeling[2]

    • Surface modification[1]

Experimental Protocols

This section provides detailed protocols for the two key stages of bioconjugation using this compound:

  • Activation of this compound and Conjugation to Amine-Containing Biomolecules.

  • TCO-Tetrazine Click Chemistry Ligation.

Protocol 1: Amine Modification with this compound via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples to primary amines on the target biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

  • Biomolecule Preparation:

    • Dissolve the amine-containing biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of this compound, EDC, and NHS in the Activation Buffer.

    • In a microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:1.2:1.2. A typical starting concentration is 10 mM for each component.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to the Biomolecule:

    • Add the activated this compound solution to the biomolecule solution. A 10-20 fold molar excess of the activated linker over the biomolecule is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-labeled Biomolecule:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column or size-exclusion chromatography (SEC).

    • The purified TCO-labeled biomolecule is now ready for the click chemistry reaction or for storage at 4°C (short-term) or -20°C/-80°C (long-term).

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the reaction between the TCO-labeled biomolecule and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

  • Purified TCO-labeled biomolecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer.

  • Click Reaction:

    • Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete reaction of the TCO groups.[10]

    • Incubate the reaction for 30-60 minutes at room temperature.[10] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[11]

  • Purification of the Final Conjugate (Optional):

    • If necessary, the final conjugate can be purified from excess tetrazine reagent using a desalting column or SEC.

Quantitative Data

The following tables summarize key quantitative data related to TCO-tetrazine bioconjugation.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000[10]
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000[10]
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[10]
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000[10]
General TCO-TetrazineN/AN/Aup to 1 x 10⁶[3][10]

Table 2: Effect of PEG Linker on TCO-Antibody Reactivity

LinkerTCO Reactivity
No PEG linker~10%
PEG4 linker~40-47%[12][13]
Two-step coupling with DBCO-azide and PEG100%[12]

Note: The reactivity of TCO conjugated to antibodies can be reduced due to the hydrophobic TCO group being buried within the protein structure. The inclusion of a hydrophilic PEG linker can significantly improve the accessibility and reactivity of the TCO moiety.[12][13]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Bioorthogonal Ligation TCO_acid This compound Activated_TCO Activated TCO-NHS Ester TCO_acid->Activated_TCO Activation EDC_NHS EDC / NHS EDC_NHS->Activated_TCO TCO_Biomolecule TCO-labeled Biomolecule Activated_TCO->TCO_Biomolecule Biomolecule Amine-containing Biomolecule (e.g., Antibody) Biomolecule->TCO_Biomolecule Conjugation Purified_TCO_Biomolecule Purified TCO-labeled Biomolecule TCO_Biomolecule->Purified_TCO_Biomolecule Purification Final_Conjugate Final Bioconjugate Purified_TCO_Biomolecule->Final_Conjugate Click Reaction Tetrazine_Molecule Tetrazine-functionalized Molecule (e.g., Drug, Dye) Tetrazine_Molecule->Final_Conjugate

Caption: Experimental workflow for two-step bioconjugation.

signaling_pathway cluster_reaction TCO-Tetrazine IEDDA Reaction TCO TCO (Dienophile) Cycloaddition [4+2] Cycloaddition (Diels-Alder) TCO->Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Final_Product Stable Dihydropyridazine Adduct Retro_DA->Final_Product N2 N₂ Gas Retro_DA->N2

Caption: Mechanism of the TCO-Tetrazine ligation reaction.

logical_relationship cluster_advantages Key Advantages cluster_applications Primary Applications TCO_PEG_Acid This compound High_Reactivity High Reactivity TCO_PEG_Acid->High_Reactivity Bioorthogonality Bioorthogonality TCO_PEG_Acid->Bioorthogonality Biocompatibility Biocompatibility TCO_PEG_Acid->Biocompatibility Improved_Solubility Improved Solubility (PEG Spacer) TCO_PEG_Acid->Improved_Solubility Enhanced_PK Enhanced PK (PEG Spacer) TCO_PEG_Acid->Enhanced_PK ADCs Antibody-Drug Conjugates High_Reactivity->ADCs Targeted_Delivery Targeted Drug Delivery Bioorthogonality->Targeted_Delivery Imaging Molecular Imaging Biocompatibility->Imaging Protein_Labeling Protein Labeling Improved_Solubility->Protein_Labeling Enhanced_PK->ADCs

Caption: Relationship between features and applications.

References

Troubleshooting & Optimization

Troubleshooting poor TCO-PEG24-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the conjugation of TCO-PEG24-acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound conjugation efficiency?

Poor conjugation efficiency typically stems from one or more of the following factors:

  • Reagent Degradation: The trans-cyclooctene (TCO) group is unstable and can isomerize to the non-reactive cis-cyclooctene (CCO) form, especially with improper storage.[1][2][3] The carboxylic acid must also be freshly activated to an amine-reactive ester (e.g., an NHS ester) for the reaction to proceed.

  • Suboptimal Reaction pH: The reaction pH is critical. The primary amine on the target molecule must be deprotonated to be nucleophilic, which favors a pH above 8. However, the activated ester (e.g., NHS ester) is susceptible to hydrolysis, which is accelerated at higher pH.[4][5]

  • Presence of Competing Nucleophiles: The use of buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target molecule for the activated this compound, significantly reducing yield.

  • Hydrolysis of Activated Ester: The activated this compound (e.g., TCO-PEG24-NHS ester) can be hydrolyzed by water. This competing reaction reduces the amount of reagent available to react with the target amine.[4][5][6]

  • Steric Hindrance: Although the long PEG24 spacer is designed to minimize steric hindrance, the local protein environment around the target amine can still prevent the TCO-PEG linker from accessing the site.[4][7]

Q2: How should this compound be stored and handled?

Proper storage is critical to maintain the reactivity of the TCO group.

  • Storage Temperature: Store the reagent at -20°C immediately upon receipt.[1]

  • Long-Term Storage: TCO compounds are not recommended for long-term storage due to the risk of isomerization to the inactive CCO form.[1][2][3]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For creating stock solutions, use anhydrous solvents like DMSO or DMF.[4][6]

Q3: My TCO-conjugated biomolecule shows low reactivity with its tetrazine partner. What could be the issue?

If the downstream click chemistry reaction is inefficient, the problem likely originated during the initial TCO conjugation step.

  • TCO Isomerization: The TCO ring may have isomerized to the unreactive CCO form prior to or during the conjugation reaction. This is the most common cause of failure.

  • Low Initial Conjugation: The initial conjugation of this compound to your biomolecule may have been inefficient, resulting in a low degree of labeling (DoL).

  • Steric Hindrance: The conjugated TCO group might be "buried" within the biomolecule's structure, making it inaccessible to the tetrazine probe.[4] The PEG24 spacer helps mitigate this, but it can still occur.[4][7]

Q4: What is the optimal pH for the conjugation reaction?

The optimal pH is a trade-off between maximizing amine reactivity and minimizing the hydrolysis of the activated ester. A pH range of 7.2 to 8.5 is generally recommended.[5]

Troubleshooting Guide

Use the following flowchart to diagnose and resolve issues with your this compound conjugation.

TroubleshootingFlow start Start: Poor Conjugation Efficiency reagent 1. Check Reagent Integrity start->reagent reagent_q1 Was TCO reagent stored at -20°C and handled properly? reagent->reagent_q1 conditions 2. Verify Reaction Conditions conditions_q1 Is the reaction pH between 7.2 and 8.5? conditions->conditions_q1 protocol 3. Review Protocol protocol_q1 Is a sufficient molar excess of activated TCO-PEG used (e.g., 10-30 fold)? protocol->protocol_q1 purification 4. Analyze Purification & Characterization success Success! purification->success reagent_a1_no Solution: Purchase fresh reagent and follow storage protocols. reagent_q1->reagent_a1_no No reagent_q2 Was the carboxylic acid freshly activated (e.g., with EDC/NHS)? reagent_q1->reagent_q2 Yes reagent_q2->conditions Yes reagent_a2_no Solution: Ensure in-situ activation or use a pre-activated NHS-ester form. reagent_q2->reagent_a2_no No conditions_a1_no Solution: Adjust pH. Use non-amine buffers like PBS, HEPES, or Borate. conditions_q1->conditions_a1_no No conditions_q2 Is the buffer free of primary amines (e.g., Tris)? conditions_q1->conditions_q2 Yes conditions_q2->protocol Yes conditions_a2_no Solution: Switch to a non-nucleophilic buffer. conditions_q2->conditions_a2_no No protocol_a1_no Solution: Increase the molar excess of the TCO reagent. protocol_q1->protocol_a1_no No protocol_q2 Was the activated TCO reagent added to the protein solution immediately after preparation? protocol_q1->protocol_q2 Yes protocol_q2->purification Yes protocol_a2_no Solution: Minimize delay to prevent hydrolysis. protocol_q2->protocol_a2_no No

Caption: A flowchart for troubleshooting poor this compound conjugation.

Data Summary

Table 1: Effect of pH on NHS Ester Stability

The stability of the amine-reactive NHS ester is highly dependent on pH. As pH increases, the rate of hydrolysis competes more significantly with the desired amine reaction.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours[4][5]
8.64°C10 minutes[4][5]

Experimental Protocols

Protocol 1: Two-Step Conjugation via In-Situ Activation

This protocol first activates the carboxylic acid of this compound using EDC and NHS, followed by conjugation to the amine-containing biomolecule.

Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_cleanup Step 3: Quench & Purify a1 Dissolve this compound in anhydrous DMSO/DMF a2 Add EDC and Sulfo-NHS a3 Incubate (e.g., 15-30 min, RT) b2 Add activated TCO-PEG solution to protein solution a3->b2 b1 Prepare protein in amine-free buffer (pH 7.2-8.5) b3 Incubate (1-4 hours, RT or 4°C) c1 Quench reaction (e.g., with Tris or hydroxylamine) b3->c1 c2 Purify conjugate via size exclusion chromatography

Caption: Workflow for this compound conjugation.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Amine-containing biomolecule (e.g., antibody)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous DMSO or DMF.

  • Desalting columns for purification.

Procedure:

  • Prepare Biomolecule: Buffer exchange the amine-containing biomolecule into the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Prepare Activated TCO-PEG24:

    • Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to a suitable concentration (e.g., 10 mM). Use a molar ratio of 1:1.2:1.2 for TCO-acid:EDC:Sulfo-NHS.

    • Incubate the activation mixture for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 10- to 30-fold molar excess of the activated TCO-PEG24 solution to your biomolecule solution.

    • Incubate the reaction for 1-4 hours at room temperature or 4°C.

  • Quench and Purify:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted reagent by size exclusion chromatography (e.g., a desalting column).

Protocol 2: One-Step Conjugation Using TCO-PEG24-NHS Ester

If you are using the pre-activated TCO-PEG24-NHS ester, the protocol is more direct.

ReactionPathway cluster_reactants cluster_products TCO_NHS TCO-PEG24-NHS Conjugate TCO-PEG24-C(O)NH-Protein TCO_NHS->Conjugate pH 7.2-8.5 Amine-free buffer NHS NHS Protein Protein-NH₂ Protein->Conjugate Plus1 + Plus2 +

Caption: Reaction of TCO-PEG24-NHS ester with a primary amine.

Procedure:

  • Prepare TCO-PEG24-NHS Ester Stock: Dissolve the TCO-PEG24-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. This should be done immediately before use.[6]

  • Prepare Biomolecule: Prepare your biomolecule in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • Conjugation: Add a 10- to 30-fold molar excess of the TCO-PEG24-NHS ester stock solution to the biomolecule solution.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or 4°C.

  • Purify: Remove excess reagent using a desalting column or dialysis. Unlike the two-step method, quenching is often unnecessary as the unreacted NHS ester will hydrolyze over time, but purification is still required.

References

Technical Support Center: Optimizing TCO-PEG24-Acid to Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the TCO-PEG24-acid to antibody ratio for bioconjugation.

Troubleshooting Guide

This guide addresses common problems that may arise during the conjugation of this compound to antibodies.

Q1: Why am I observing a low Drug-to-Antibody Ratio (DAR)?

A1: A low DAR is a frequent issue in antibody-drug conjugate (ADC) development and can stem from several factors.[1] Inefficient conjugation of this compound to the antibody is a primary cause.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Activation of Carboxylic Acid This compound requires activation (e.g., using EDC/NHS chemistry) to react with primary amines (lysine residues) on the antibody. Ensure that your activating reagents are fresh and used at the optimal concentration and pH.
Suboptimal Reaction Buffer pH The pH of the conjugation buffer is critical for the reaction between the activated this compound and antibody amines. The optimal pH is typically between 7.5 and 8.5.[2] Verify and adjust the pH of your reaction buffer.
Low Molar Ratio of this compound An insufficient molar excess of this compound to the antibody will result in a lower number of TCO molecules being conjugated. It has been observed that increasing the molar equivalents of the TCO linker to the antibody increases the number of TCO groups incorporated.[2]
Antibody Properties The number and accessibility of reactive lysine residues can vary between different antibodies, affecting the maximum achievable DAR.
Hydrolysis of Activated Ester The activated NHS-ester of this compound is susceptible to hydrolysis in aqueous buffers. Perform the conjugation reaction promptly after activating the acid and consider using a buffer with lower aqueous content if feasible, though this must be balanced with maintaining antibody stability.

Q2: My antibody is aggregating after conjugation with this compound. What can I do?

A2: Antibody aggregation is a common problem that can be exacerbated by the conjugation process, particularly with hydrophobic linkers or payloads.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High DAR A high number of conjugated molecules can increase the overall hydrophobicity of the antibody, leading to aggregation.[3][4] Consider reducing the molar ratio of this compound to antibody to achieve a lower, more optimal DAR.
Inappropriate Buffer Conditions The buffer composition, including pH and ionic strength, can influence antibody stability. Screen different buffer formulations to find one that minimizes aggregation.
Presence of Organic Co-solvents While sometimes used to dissolve hydrophobic linkers, organic solvents like DMSO or DMF can denature antibodies if the final concentration is too high (typically should be <10%).[1] Minimize the use of co-solvents or use a more water-soluble TCO-linker if available. The PEG24 component of this compound is designed to enhance water solubility.[5][6]
Reaction Temperature and Time Prolonged incubation at elevated temperatures can promote aggregation. Optimize the reaction time and consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[1]

Q3: The biological activity of my antibody is reduced after this compound conjugation. How can I prevent this?

A3: A decrease in antibody activity is a critical issue, as it can compromise the therapeutic efficacy of an ADC. This can occur if the conjugation process modifies amino acid residues within the antigen-binding site (Fab region).[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Conjugation to Lysine Residues in the CDRs Random conjugation to lysine residues can result in modification within the complementarity-determining regions (CDRs), hindering antigen binding.[7]
High Degree of Modification A high DAR can lead to steric hindrance, preventing the antibody from effectively binding to its target antigen.[2] It is important to evaluate the activity of modified antibodies to find a balance between the number of incorporated TCO groups and retained antibody function.[2]
Conformational Changes The conjugation process may induce conformational changes in the antibody structure that affect its binding affinity.

To mitigate this, consider site-specific conjugation technologies if available, or carefully optimize the this compound to antibody ratio to achieve a lower DAR that preserves antibody function.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to antibody?

A1: There is no single optimal ratio, as it is highly dependent on the specific antibody and the desired application. However, a common starting point is to test a range of molar excess of this compound to the antibody, for example, 5, 10, and 15 equivalents of TCO per equivalent of antibody.[2] The resulting number of TCOs per antibody (the degree of labeling) should then be characterized, and the biological activity of the conjugate should be assessed to determine the best balance for your specific needs.

Q2: How can I determine the number of TCO molecules conjugated to my antibody?

A2: The number of TCO molecules per antibody, also known as the degree of labeling or drug-to-antibody ratio (DAR) in the context of ADCs, can be determined by several analytical techniques:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to measure the mass difference between the unmodified and modified antibody to calculate the number of conjugated this compound molecules.[8][9]

  • UV-Vis Spectroscopy: If the TCO linker or a subsequent payload has a distinct UV-Vis absorbance, this can be used to quantify the degree of labeling.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody-drug conjugates based on their hydrophobicity, which correlates with the DAR.[1]

Q3: What is the role of the PEG24 linker in this compound?

A3: The polyethylene glycol (PEG) component of the linker serves several important functions in antibody-drug conjugates:

  • Increases Hydrophilicity: PEG linkers enhance the aqueous solubility of the conjugate, which can be particularly important when working with hydrophobic payloads.[6]

  • Reduces Aggregation: By increasing the hydrophilicity of the ADC, PEG linkers can help to prevent aggregation.[6]

  • Improves Pharmacokinetics: The hydrophilicity imparted by the PEG linker can lead to a longer circulation half-life and reduced clearance of the ADC.[10]

  • Provides a Spacer: The PEG chain acts as a spacer between the antibody and the functional group (TCO), which can reduce steric hindrance and improve the reactivity of the TCO group.[8]

Q4: What is the reaction chemistry behind conjugating this compound to an antibody?

A4: this compound is typically conjugated to an antibody through the formation of an amide bond. The carboxylic acid group of the this compound is first activated, commonly using N-hydroxysuccinimide (NHS) and a carbodiimide like EDC, to form an NHS ester. This reactive ester then couples with the primary amine groups of lysine residues on the antibody surface to form a stable amide linkage.

Experimental Protocols

Protocol 1: General Procedure for Antibody Modification with this compound (via NHS ester formation)

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).

    • Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in an anhydrous organic solvent like DMSO to prepare stock solutions.

    • In a separate tube, mix this compound with a molar excess of EDC and NHS.

    • Allow the activation reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution at the desired molar ratio.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the protein concentration (e.g., by A280).

    • Characterize the degree of labeling using mass spectrometry or other appropriate methods.

    • Assess the purity and aggregation state of the conjugate using SEC.

    • Evaluate the biological activity of the TCO-modified antibody using a relevant binding assay (e.g., ELISA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Varying Molar Ratios) antibody_prep->conjugation tco_prep This compound Activation (EDC/NHS Chemistry) tco_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification dar_analysis DAR Analysis (Mass Spectrometry) purification->dar_analysis activity_assay Biological Activity Assay (ELISA, Flow Cytometry) purification->activity_assay purity_analysis Purity & Aggregation (SEC-HPLC) purification->purity_analysis

Caption: Experimental workflow for optimizing this compound to antibody ratio.

chemical_reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product antibody Antibody-NH2 conjugate Antibody-NH-CO-PEG24-TCO antibody->conjugate tco_acid TCO-PEG24-COOH tco_nhs TCO-PEG24-NHS Ester tco_acid->tco_nhs + EDC/NHS edc_nhs EDC / NHS tco_nhs->conjugate + Antibody-NH2

Caption: Amide bond formation for this compound and antibody conjugation.

troubleshooting_logic start Problem Encountered low_dar Low DAR start->low_dar aggregation Antibody Aggregation start->aggregation low_activity Reduced Antibody Activity start->low_activity check_ratio Increase TCO:Ab Ratio low_dar->check_ratio check_ph Verify Buffer pH (7.5-8.5) low_dar->check_ph check_reagents Check Reagent Activity low_dar->check_reagents reduce_ratio Decrease TCO:Ab Ratio aggregation->reduce_ratio optimize_buffer Optimize Buffer Conditions aggregation->optimize_buffer optimize_temp Lower Reaction Temperature aggregation->optimize_temp reduce_ratio2 Decrease TCO:Ab Ratio low_activity->reduce_ratio2 site_specific Consider Site-Specific Conjugation low_activity->site_specific

Caption: Troubleshooting logic for this compound to antibody conjugation.

References

TCO-PEG24-acid stability and long-term storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of TCO-PEG24-acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation, a process of linking molecules together to create new biomaterials or therapeutics. It consists of three main parts:

  • A trans-cyclooctene (TCO) group: This is a highly reactive component that specifically and rapidly reacts with tetrazine-containing molecules in a type of reaction known as an inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is a cornerstone of "click chemistry" due to its speed and selectivity.

  • A polyethylene glycol (PEG) chain with 24 repeating units: This hydrophilic spacer increases the solubility of the molecule in aqueous solutions.[1][3][4]

  • A carboxylic acid group: This functional group can be activated to react with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.[1][3][4][5]

Q2: What is the primary stability concern with this compound?

A2: The main stability issue is the inherent instability of the TCO group.[1][3][4][6][7] The TCO ring is strained and can spontaneously isomerize to the more stable but unreactive cis-cyclooctene (CCO) form.[1][3][4][6][7] This isomerization is irreversible and results in the loss of the reagent's ability to react with tetrazines, rendering it inactive for its intended bioorthogonal reaction.

Q3: How should I store this compound to maximize its shelf life?

A3: Proper storage is critical to slow down the isomerization of the TCO group. The recommended storage conditions are summarized in the table below.

Storage ConditionRecommendationRationale
Temperature Store at -20°C or colder.[1][4][8]Low temperatures reduce the rate of isomerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]Minimizes exposure to air and moisture.
Form Store as a solid, desiccated.[8]Prevents hydrolysis and degradation from moisture.
Stock Solutions Prepare in anhydrous DMSO or DMF and store at -20°C.[8]Facilitates handling of small quantities and can preserve stability if stored properly.

Q4: Can I store this compound for a long time?

A4: No, long-term storage of this compound is not recommended due to its limited shelf life.[1][3][4][6][7] Some suppliers may even prepare fresh batches upon order to ensure reactivity.[9] It is best to purchase the reagent close to the time of use and in quantities that will be consumed relatively quickly.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments with this compound.

Problem 1: Low or no conjugation efficiency with a tetrazine-labeled molecule.
  • Possible Cause 1: this compound has degraded.

    • Troubleshooting Steps:

      • Verify the age and storage conditions of your this compound. If it is old or has been stored improperly, it has likely isomerized to the inactive CCO form.

      • Perform a quality control check on a small scale. React a fresh sample of your this compound with a known reactive tetrazine probe that has a fluorescent readout. If the reaction fails, your TCO reagent is likely inactive.

      • Purchase a fresh batch of this compound.

  • Possible Cause 2: Issues with the reaction buffer.

    • Troubleshooting Steps:

      • Ensure you are using a non-amine-containing buffer at a pH between 7 and 9, such as PBS (phosphate-buffered saline), carbonate/bicarbonate, or borate buffers.[8]

      • Avoid buffers containing primary amines, like Tris or glycine, as they will compete with your target molecule for reaction with the activated carboxylic acid.[8]

  • Possible Cause 3: Inefficient activation of the carboxylic acid.

    • Troubleshooting Steps:

      • Ensure your activating agents (e.g., EDC and NHS) are fresh and have been stored under anhydrous conditions.

      • Optimize the molar ratio of the activating agents to the this compound.

Problem 2: Difficulty handling and weighing the this compound solid.
  • Possible Cause: Low melting point of the solid.

    • Troubleshooting Steps:

      • Instead of weighing out small amounts for each experiment, prepare a stock solution in an anhydrous solvent like DMSO or DMF.[8]

      • To prepare the stock solution, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

      • After dissolving, cap the stock solution with a septum and store it under an inert gas at -20°C. Use a syringe to withdraw the required amount for your experiments.[8]

Experimental Protocols

Protocol 1: Quality Control of this compound Activity

This protocol allows for a quick assessment of the reactivity of your this compound using a fluorescent tetrazine probe.

Materials:

  • This compound

  • Fluorescent tetrazine probe (e.g., Tetrazine-AF488)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • LC-MS or HPLC system

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the fluorescent tetrazine probe in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add 5 µL of the this compound stock solution.

    • Add 5 µL of the fluorescent tetrazine probe stock solution.

    • Add 90 µL of reaction buffer to reach a final volume of 100 µL.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 minutes, protected from light.

  • Analysis:

    • Analyze the reaction mixture by LC-MS or HPLC.

    • Expected Result: A successful reaction will show a new peak corresponding to the molecular weight of the TCO-PEG24-Tetrazine-AF488 conjugate and a decrease in the peaks of the starting materials. If only the starting material peaks are observed, the this compound is likely inactive.

Visualizations

TCO_Degradation_Pathway TCO This compound (Active) CCO CCO-PEG24-acid (Inactive) TCO->CCO Isomerization (Degradation) Conjugate TCO-Tetrazine Conjugate TCO->Conjugate iEDDA Reaction NoReaction No Reaction CCO->NoReaction Tetrazine Tetrazine Probe Tetrazine->Conjugate Tetrazine->NoReaction

Caption: Degradation pathway of this compound and its reaction.

Troubleshooting_Workflow start Low/No Conjugation check_reagent Check TCO Reagent Age & Storage start->check_reagent qc_test Perform QC Test with Fluorescent Tetrazine check_reagent->qc_test Old/Improperly Stored check_buffer Verify Reaction Buffer (pH, no amines) check_reagent->check_buffer Fresh/Properly Stored new_reagent Purchase Fresh Reagent qc_test->new_reagent Test Fails qc_test->check_buffer Test Passes success Successful Conjugation new_reagent->success correct_buffer Use Correct Buffer (e.g., PBS) check_buffer->correct_buffer Incorrect check_activation Check Carboxylic Acid Activation check_buffer->check_activation Correct correct_buffer->success optimize_activation Optimize Activator Ratios check_activation->optimize_activation Suboptimal check_activation->success Optimal optimize_activation->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Optimizing TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-Tetrazine reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during TCO-Tetrazine ligation experiments.

Troubleshooting Guide

This guide is intended to help you diagnose and resolve common problems encountered during TCO-Tetrazine reactions.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Low Reactivity of TCO-Tetrazine Pair: The intrinsic reactivity of the chosen TCO and tetrazine derivatives may be insufficient for the desired reaction rate.- Select a more reactive pair: Utilize highly strained TCOs (sTCO) and tetrazines with electron-withdrawing groups. Hydrogen-substituted tetrazines are generally more reactive than their methyl-substituted counterparts.[1] - Modify electronics: Employ tetrazines substituted with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction.[1][2][3][4]
Suboptimal Reaction Conditions: The solvent, temperature, or pH may not be ideal for the reaction.- Optimize Solvent: While the reaction is versatile across many solvents, aprotic polar solvents like DMSO or DMF are often suitable for stock solutions. For aqueous reactions, ensure reactant solubility, possibly by using PEGylated reagents.[1] Protic solvents can also enhance the reaction rate by stabilizing the activated complex.[4] - Adjust Temperature: Increasing the temperature, for instance to 37°C or 40°C, can accelerate the reaction rate.[5] - pH Considerations: The reaction is generally insensitive to pH within the physiological range. However, extreme pH values can impact the stability of biomolecules.[1]
Degradation of Reactants: TCOs and tetrazines can degrade under certain conditions, leading to lower effective concentrations.- Ensure Reactant Integrity: Use freshly prepared solutions. Store TCO and tetrazine reagents under an inert atmosphere, protected from light.[1] Be aware that some tetrazines can degrade in basic aqueous solutions, and TCOs can be sensitive to thiols and low pH.[1]
Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically impede their interaction.- Introduce a Spacer: Incorporating a flexible spacer, such as a PEG linker, between the reactive moiety and the larger molecule can improve accessibility and reduce steric hindrance.[1]
Incorrect Stoichiometry: An inappropriate ratio of TCO to tetrazine can result in an incomplete reaction.- Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[1][5]
Low Product Yield Side Reactions: Impurities in the starting materials or reactions with the solvent or air can lead to unwanted byproducts.- Purify Reactants: Ensure that the TCO and tetrazine starting materials are of high purity. - Degas Solutions: For molecules sensitive to oxygen, degassing the reaction buffer can prevent oxidation.[1]
Precipitation of Reactants or Product: Poor solubility of the reactants or the final product in the chosen solvent can lead to precipitation and a lower yield in the solution phase.- Enhance Solubility: Utilize PEGylated linkers on the TCO or tetrazine to improve aqueous solubility.[1] A small amount of a compatible organic co-solvent, such as DMSO or DMF, can also be added to aqueous solutions.[1]
Inaccurate Quantification of Reactants: Incorrectly determined concentrations of the stock solutions will lead to suboptimal stoichiometry and potentially lower yields.- Confirm Concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately measure the concentrations of your TCO and tetrazine stock solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the speed of the TCO-tetrazine reaction?

A1: The primary factors that dictate the kinetics of the TCO-tetrazine ligation are:

  • Electronics: The reaction is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).[1][2][3][4]

  • Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[1][2]

  • Sterics: Less sterically hindered TCO and tetrazine derivatives will react more rapidly.[1]

  • Solvent: The choice of solvent can influence the reaction rate.[1] Protic solvents, for example, can stabilize the transition state and accelerate the reaction.[4]

  • Temperature: Higher temperatures generally lead to faster reaction rates.[5]

Q2: How can I monitor the progress of my TCO-tetrazine reaction?

A2: The progress of the reaction can be monitored in several ways:

  • UV-Vis Spectroscopy: The disappearance of the characteristic pink color of the tetrazine can be followed by monitoring the decrease in its absorbance in the 510-550 nm range.[1][6][7]

  • HPLC or LC-MS: These techniques can be used for more quantitative analysis by measuring the consumption of reactants and the formation of the product.[1]

  • NMR Spectroscopy: For slower reactions, ¹H NMR can be used to observe the disappearance of reactant peaks and the appearance of product peaks over time.[7]

Q3: What is the typical range of second-order rate constants for TCO-tetrazine reactions?

A3: The second-order rate constants (k₂) for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions. The rate constants can vary significantly depending on the specific TCO and tetrazine pair, as well as the reaction conditions, with values ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[1][6][8]

Q4: Is a catalyst required for the TCO-tetrazine reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst.[5] This catalyst-free nature is a significant advantage for biological applications as it avoids the potential cytotoxicity associated with metal catalysts like copper.[5][9]

Q5: How does pH affect the TCO-tetrazine reaction?

A5: The TCO-tetrazine ligation is generally tolerant of a wide pH range, typically from pH 5 to 9.[3] For most standard ligations, the reaction is largely insensitive to pH within the physiological range.[1] However, it is important to consider the pH stability of the reactants and any biomolecules involved, as some tetrazines can degrade in basic aqueous solutions.[1] For "click-to-release" applications, the subsequent elimination step can be pH-dependent.[1][10]

Quantitative Data on Reaction Kinetics

The following table summarizes the second-order rate constants for various TCO and tetrazine pairs under different reaction conditions to provide a comparative overview of their reactivity.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water25
Methyl-substituted tetrazinesTCO derivatives~1000Aqueous MediaN/A
Hydrogen-substituted tetrazinesTCO derivativesup to 30,000Aqueous MediaN/A
Various tetrazine scaffoldsTCO1.4 - 2301,4-dioxane25
Various tetrazine scaffoldsTCO-PEG₄1100 - 73,000DPBS37
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz)TCO-OH210PBS, pH 7.437
MeEVETCO-PEG₄2750DPBS37
MeDHPTCO-PEG₄1820DPBS37
MePhTCO-PEG₄990DPBS37
DHP₂TCO-PEG₄6450DPBS37
Me2PyrTCO-PEG₄5120DPBS37

Experimental Protocols

Protocol 1: General Procedure for Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy
  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent such as DMSO or DMF.[1]

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically between 510-550 nm) in the desired reaction buffer.[1]

  • Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in a spectrophotometer and begin recording data. To initiate the reaction, add the tetrazine solution and mix rapidly.[1]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[1]

  • Calculate Reaction Rate: Determine the observed rate constant (k_obs) by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[1] For pseudo-first-order conditions (with a large excess of TCO), the second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the TCO.[11]

Protocol 2: General Protein Labeling with TCO-NHS Ester and Tetrazine Conjugation
  • Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[5] Buffers containing primary amines like Tris or glycine should be avoided as they will compete with the labeling reaction.[3]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[12]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution and incubate for 1 hour at room temperature.[12]

  • Quench Reaction: Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[12]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[5]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is often recommended.[5]

  • Incubation: Allow the conjugation reaction to proceed for 30-60 minutes at room temperature or 4°C for extended periods (up to 2 hours or overnight).[5] The reaction can also be incubated at 37°C or 40°C to increase the rate.[5]

  • Final Purification: If necessary, purify the final conjugate to remove any unreacted starting material using a method such as size-exclusion chromatography.[5]

Visualizations

TCO_Tetrazine_Reaction_Mechanism TCO-Tetrazine Inverse-Demand Diels-Alder Reaction cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro_da Retro-Diels-Alder TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate Inverse-Electron-Demand Diels-Alder Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine inverse-demand Diels-Alder reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Slow TCO-Tetrazine Reactions Start Slow or Incomplete Reaction Check_Reactants Check Reactant Integrity and Concentration Start->Check_Reactants Check_Conditions Review Reaction Conditions (Solvent, Temp, pH) Check_Reactants->Check_Conditions Yes Degraded Reactants Degraded or Concentration Incorrect Check_Reactants->Degraded No Check_Stoichiometry Verify Stoichiometry Check_Conditions->Check_Stoichiometry Yes Suboptimal Conditions Suboptimal Check_Conditions->Suboptimal No Check_Sterics Consider Steric Hindrance Check_Stoichiometry->Check_Sterics Yes Incorrect_Ratio Incorrect Molar Ratio Check_Stoichiometry->Incorrect_Ratio No Steric_Issue Steric Hindrance Likely Check_Sterics->Steric_Issue Yes Solution_Reactants Use Fresh Reagents & Re-quantify Degraded->Solution_Reactants Solution_Conditions Optimize Solvent, Temp, or pH Suboptimal->Solution_Conditions Solution_Stoichiometry Adjust Molar Ratio (e.g., 1.5:1) Incorrect_Ratio->Solution_Stoichiometry Solution_Sterics Introduce PEG Spacer Steric_Issue->Solution_Sterics

Caption: A troubleshooting workflow for slow or incomplete TCO-Tetrazine reactions.

References

Technical Support Center: Minimizing Non-specific Binding of TCO-PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding (NSB) of trans-cyclooctene (TCO)-PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving TCO-PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of TCO-PEGylated proteins?

A1: Non-specific binding refers to the undesirable adhesion of TCO-PEGylated proteins to surfaces or molecules other than their intended target.[1] This can be driven by hydrophobic interactions, electrostatic forces, or issues with the protein conjugate itself, leading to high background signals and inaccurate experimental results.[1]

Q2: What are the primary causes of high non-specific binding with TCO-PEGylated proteins?

A2: Common causes include:

  • Excess Labeling: Over-modification of the protein with the TCO-PEG-NHS ester can alter its physicochemical properties, leading to aggregation or increased hydrophobicity, which in turn promotes non-specific interactions.[1][2]

  • Inadequate Blocking: Insufficient blocking of surfaces (e.g., microplate wells, sensor chips) leaves sites available for the PEGylated protein to bind non-specifically.[3][4][5]

  • Inappropriate Buffer Composition: The use of buffers containing primary amines (e.g., Tris) during the NHS ester conjugation step can compete with the intended reaction.[1][6] Suboptimal pH or ionic strength in assay buffers can also contribute to NSB.[1][7]

  • Protein Aggregates: The presence of aggregates of the TCO-PEGylated protein can lead to high background signals.[2]

  • PEG Chain Length: While PEGylation generally reduces NSB, the length of the PEG chain can influence its effectiveness. Shorter PEG chains may not provide sufficient shielding of the protein surface.[8][9]

Q3: How does PEGylation help in reducing non-specific binding?

A3: The covalent attachment of Poly(ethylene glycol) (PEG) to a protein forms a hydrophilic and flexible cloud around the molecule.[10] This "steric shielding" effect reduces non-specific interactions by physically hindering the protein from binding to unintended surfaces and other proteins.[10] The hydrophilic nature of PEG also helps to mask hydrophobic regions on the protein surface that might otherwise contribute to NSB.

Q4: Can the length of the PEG chain in my TCO-PEG linker affect non-specific binding?

A4: Yes, the length of the PEG chain is a critical factor. Longer PEG chains generally provide better protection against non-specific binding by creating a thicker hydrophilic layer around the protein.[8][9] Studies have shown that nanoparticles with longer PEG chains exhibit reduced cellular interactions compared to those with shorter chains.[9] However, there is a trade-off, as excessive PEGylation or very long chains can sometimes hinder the specific binding of the protein to its target.[11]

Troubleshooting Guides

Problem 1: High background in immunoassays (e.g., ELISA) using a TCO-PEGylated detection protein.

This is a common issue that often points to non-specific binding of the detection protein to the microplate wells.

Troubleshooting Steps:

  • Optimize Blocking:

    • Choice of Blocking Agent: Test different blocking agents. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[4][12] For applications involving biotinylated molecules or phosphorylated proteins, avoid using milk as it contains biotin and phosphoproteins.[12]

    • Blocking Concentration and Time: Vary the concentration of the blocking agent (e.g., 1-5% w/v) and the incubation time (e.g., 1 hour at 37°C versus overnight at 4°C).[1][4]

  • Optimize Washing Steps:

    • Increase Wash Cycles: Increase the number of washes between steps (e.g., from 3 to 5).[1]

    • Add Detergent: Include a non-ionic surfactant like Tween 20 (at a concentration of 0.05% to 0.1%) in your wash buffer to help disrupt hydrophobic interactions.[1][7]

  • Adjust Buffer Composition:

    • Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl up to 500 mM) in the assay buffer can reduce electrostatic interactions that contribute to NSB.[7]

    • Check pH: Ensure the pH of your buffers is optimal for your specific protein-target interaction and does not promote non-specific binding.[7]

  • Titrate Protein Concentration:

    • The concentration of your TCO-PEGylated protein may be too high. Perform a titration experiment to find the optimal concentration that provides a good signal-to-noise ratio.[1]

Problem 2: Non-specific binding to sensor surfaces in label-free binding assays (e.g., SPR).

Non-specific binding to the sensor chip can obscure the true binding signal of your TCO-PEGylated protein to its immobilized target.

Troubleshooting Steps:

  • Surface Passivation:

    • Ensure the sensor surface is adequately passivated to block unbound sites. This can be achieved using standard blocking agents like BSA or casein.[3]

    • For carboxymethyl dextran sensor chips, you can add 1 mg/ml of carboxymethyl dextran to the running buffer. For sensor chips with a PEG surface, adding 1 mg/ml of PEG to the running buffer can help.[13]

  • Buffer Additives:

    • BSA: Adding BSA (0.5 to 2 mg/ml) to the running buffer can act as a protein blocker, shielding the analyte from non-specific interactions.[7]

    • Surfactants: Including a non-ionic surfactant like Tween 20 at a low concentration (e.g., 0.005%) can disrupt hydrophobic interactions.[7]

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the running buffer can minimize charge-based non-specific binding.[7]

  • Optimize pH:

    • Adjust the pH of the running buffer to be near the isoelectric point of your TCO-PEGylated protein to minimize its overall charge and reduce electrostatic interactions with the sensor surface.[7]

  • Control Experiments:

    • Always include a reference channel where no target ligand is immobilized. The signal from this channel will indicate the level of non-specific binding. A high signal on the reference channel confirms an NSB issue.[13]

Data Summary

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Highly purified, consistent blocking effect.[4]May not be suitable for all applications, potential for cross-reactivity with some antibodies.
Non-fat Dry Milk3-5% (w/v)Cost-effective and readily available.[4][12]Contains phosphoproteins and biotin, which can interfere with certain assays.[12]
Casein3-5% (w/v)Useful when working with phosphoproteins.[4]Derived from milk, so similar limitations to non-fat dry milk.
Fish Gelatin0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[12]May not be as effective as BSA or milk in all situations.[12]
Polyethylene Glycol (PEG)VariesSynthetic, useful for experiments requiring low protein content.[12]Can be more expensive and may require optimization.[12]
Polyvinylpyrrolidone (PVP)VariesSynthetic, provides a versatile blocking option.[12]May require careful optimization.[12]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with TCO-PEG-NHS Ester

This protocol describes the modification of a protein with a TCO group using a TCO-PEG-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Procedure:

  • Buffer Exchange: Prepare the protein at 1-5 mg/mL in an amine-free buffer.[6] The presence of primary amines in the buffer will compete with the labeling reaction.[2][6]

  • Prepare TCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6] It is crucial to use an anhydrous solvent as the NHS ester is moisture-sensitive.[2]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[2][6] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[2][6]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[1][6]

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester by using a desalting spin column or by dialysis against an appropriate buffer.[6]

Protocol 2: Click Reaction of TCO-PEGylated Protein with a Tetrazine-labeled Molecule

This protocol outlines the bioorthogonal reaction between a TCO-PEGylated protein and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-PEGylated protein

  • Tetrazine-labeled molecule

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Reactants: Prepare the TCO-PEGylated protein in a suitable reaction buffer.

  • Initiate Click Reaction: Add the tetrazine-labeled molecule to the TCO-PEGylated protein solution. A 1.05- to 1.5-fold molar excess of the tetrazine reagent over the TCO-protein is recommended.[6]

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C.[6] The reaction is typically rapid.[14]

  • Purification (if necessary): If required, the final conjugate can be purified using size exclusion chromatography to remove any unreacted components.[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: TCO-PEG Labeling cluster_step3 Step 3: Purification cluster_step4 Step 4: Click Reaction Protein Protein in Amine-containing Buffer Buffer_Exchange Buffer Exchange to Amine-free Buffer Protein->Buffer_Exchange Labeling Labeling Reaction Buffer_Exchange->Labeling TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Labeling Quench Quench Reaction Labeling->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Click Click Reaction Purify->Click Tetrazine Tetrazine-labeled Molecule Tetrazine->Click Final_Product Final TCO-PEGylated Protein Conjugate Click->Final_Product

Caption: Workflow for TCO-PEGylation and subsequent click reaction.

troubleshooting_nsb cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions High_NSB High Non-Specific Binding (High Background) Cause1 Inadequate Blocking High_NSB->Cause1 Cause2 Suboptimal Buffer (pH, Salt) High_NSB->Cause2 Cause3 Excess Protein Concentration High_NSB->Cause3 Cause4 Protein Aggregates High_NSB->Cause4 Sol1 Optimize Blocking Agent, Concentration, and Time Cause1->Sol1 Sol5 Optimize Washing Steps (More washes, add detergent) Cause1->Sol5 Sol2 Adjust Buffer pH and Ionic Strength Cause2->Sol2 Sol3 Titrate Protein Concentration Cause3->Sol3 Sol4 Purify Protein (e.g., SEC) Cause4->Sol4

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Fresh Preparation of T-CO Reagents for Optimal Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO (trans-cyclooctene) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the fresh preparation and use of TCO reagents to ensure optimal reactivity in bioorthogonal chemistry applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for preparing TCO reagent stock solutions?

A1: For optimal reactivity and stability, TCO reagents, especially those with NHS esters, should be dissolved immediately before use in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] Prepare a stock solution at a concentration of 10 mM.[1][2] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of reactive moieties like NHS esters.[1]

Q2: How should I store my TCO reagents to maintain their reactivity?

A2: TCO reagents, particularly highly strained derivatives, should be stored at -20°C or below, protected from light and moisture.[3][4] Some crystalline TCO derivatives are stable on the benchtop for short periods, but for long-term storage, freezer temperatures are recommended as a safeguard.[5] Non-crystalline, strained TCOs are prone to isomerization and degradation, so storing them as stable silver(I) metal complexes can extend their shelf life.[6]

Q3: My TCO-tetrazine ligation reaction has a low or no yield. What are the possible causes and solutions?

A3: Low or no yield in a TCO-tetrazine ligation can stem from several factors:

  • Degradation of Reactants: TCO reagents can isomerize to their unreactive cis-isomer, especially in the presence of thiols or under UV light.[4][7] Tetrazines can also degrade in aqueous media.[4] Always use freshly prepared solutions or reagents that have been stored properly.[4]

  • Incorrect Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.05 to 1.5-fold) of the tetrazine reagent can help drive the reaction to completion.[1][8]

  • Suboptimal Reaction Conditions: Ensure the reaction buffer is amine-free (e.g., PBS) when using NHS-ester TCO reagents to avoid competing reactions.[1][8] The optimal pH range is typically between 6 and 9.[8][9]

  • Steric Hindrance: If the TCO and tetrazine moieties are attached to large, bulky molecules, steric hindrance can impede the reaction.[4] Introducing a flexible PEG spacer can improve accessibility.[1][4]

  • Hydrolysis of NHS Ester: If you are labeling a protein with a TCO-NHS ester, the NHS ester can hydrolyze in aqueous buffers. Prepare these solutions immediately before use and ensure the protein solution is concentrated (1-5 mg/mL).[1][3]

Q4: How can I monitor the progress of my TCO-tetrazine reaction?

A4: The reaction between a TCO and a tetrazine can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic color, which corresponds to a decrease in its absorbance in the 510-550 nm range.[4][9] For more quantitative analysis, techniques like HPLC or LC-MS can be employed to measure the consumption of reactants and the formation of the desired product.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or No Product Yield Degradation of TCO or tetrazine reagents.Use freshly prepared solutions. Store reagents under an inert atmosphere, protected from light, and at appropriate temperatures (-20°C or below).[3][4]
Incorrect stoichiometry.Empirically optimize the molar ratio. A slight excess (1.05-1.5 fold) of the tetrazine reagent is often beneficial.[1][8]
Hydrolysis of TCO-NHS ester.Prepare TCO-NHS ester solutions in anhydrous DMSO or DMF immediately before use.[1][2] Use amine-free buffers for the labeling reaction.[1][8]
Steric hindrance between bulky molecules.Incorporate a flexible PEG spacer into the linker of the TCO or tetrazine reagent to improve accessibility.[1][4]
Incompatible buffer components.If using TCO-NHS esters, ensure the buffer is free of primary amines (e.g., Tris, glycine). Use a buffer like 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[1][8]
Reaction is Slow Low reactivity of the specific TCO-tetrazine pair.Use a more reactive TCO derivative (e.g., a more strained TCO) or a more reactive tetrazine (e.g., with electron-withdrawing groups).[10][11]
Low concentration of reactants.Increase the concentration of the reactants. The reaction is bimolecular, so the rate is dependent on the concentration of both the TCO and tetrazine.
Precipitation of Reactants or Product Poor aqueous solubility of the reagents or conjugate.Use reagents with PEGylated linkers to enhance solubility.[4] A small amount of a water-miscible organic co-solvent (e.g., DMSO) can be added, but its compatibility with the biological system must be verified.[4]

Experimental Protocols

Protocol 1: Labeling a Protein with TCO-NHS Ester
  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[1] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.[12]

  • TCO-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][2]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1] Incubate the reaction for 60 minutes at room temperature.[9][12]

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5 minutes.[1]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[1][8] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[8]

  • Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio (typically 1:1 or with a slight excess of the tetrazine-labeled protein, e.g., 1.05-1.5 molar equivalents).[1][8]

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein.[8]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1][8] For less reactive pairs or to slow the reaction, incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).[8]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[8][12]

  • Storage: Store the final conjugate at 4°C until further use.[1][8]

Data Presentation

Table 1: Reaction Kinetics of Selected TCO-Tetrazine Pairs

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
General TCOGeneral Tetrazine1 - 1 x 10⁶[9]
TCOATTO-tetrazinesup to 1000[12]
TCOMethyl-substituted tetrazines~1000[12]
TCOHydrogen-substituted tetrazinesup to 30,000[12]
TCODipyridal tetrazine2000 (±400)[12]
s-TCO (strained)Tetrazine> 10⁶[7]
d-TCO (dioxolane-fused)3,6-dipyridyl-s-tetrazine366,000 (± 15,000)[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Labeling with TCO-NHS cluster_step2 Step 2: TCO-Tetrazine Ligation p1 Protein with Primary Amine labeled_p1 TCO-Labeled Protein p1->labeled_p1 Amine-free buffer (pH 7-9) Room Temp, 60 min tco_nhs TCO-NHS Ester (in DMSO/DMF) tco_nhs->labeled_p1 purification1 Purification (Desalting Column) labeled_p1->purification1 purified_p1 Purified TCO-Protein purification1->purified_p1 conjugate Protein-Protein Conjugate purified_p1->conjugate PBS buffer (pH 6-9) Room Temp, 30-60 min tz_protein Tetrazine-Labeled Protein tz_protein->conjugate purification2 Purification (SEC) conjugate->purification2 final_product Final Conjugate purification2->final_product

Caption: Experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield c1 Reagent Degradation? start->c1 c2 Incorrect Stoichiometry? start->c2 c3 Suboptimal Conditions? start->c3 c4 Steric Hindrance? start->c4 s1 Use fresh reagents Store properly c1->s1 Yes s2 Optimize molar ratio (1.05-1.5x Tetrazine) c2->s2 Yes s3 Check buffer (amine-free) Optimize pH (6-9) c3->s3 Yes s4 Use PEGylated linkers c4->s4 Yes

Caption: Troubleshooting logic for low or no product yield in TCO-tetrazine ligation.

References

Validation & Comparative

A Comparative Guide to TCO-Tetrazine and SPAAC Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in complex biological systems is paramount. Among the most powerful tools in this field are the TCO-tetrazine ligation and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide provides an objective comparison of these two leading copper-free click chemistry reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their applications.

Fundamental Reaction Mechanisms

Both TCO-tetrazine and SPAAC reactions are prized for their bioorthogonality, meaning they proceed efficiently within biological environments without interfering with native biochemical processes.[1][2] However, they operate via distinct chemical mechanisms.

TCO-Tetrazine Ligation: This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] An electron-deficient tetrazine (the diene) reacts with a strained, electron-rich trans-cyclooctene (TCO, the dienophile).[4] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage.[5][6]

TCO_Tetrazine_Mechanism cluster_reaction TCO Trans-Cyclooctene (TCO) (Electron-rich Dienophile) Plus + TCO->Plus Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Unstable Intermediate Tetrazine->Intermediate [4+2] IEDDA Cycloaddition Plus->Tetrazine Product Stable Dihydropyridazine Linkage Intermediate->Product Retro-Diels-Alder (Rate-determining) Plus2 + Product->Plus2 N2 N₂ Gas Plus2->N2 TCO_node TCO Tetrazine_node Tetrazine Product_node Dihydropyridazine

Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): SPAAC is a Huisgen 1,3-dipolar cycloaddition between a strained cyclooctyne (like DBCO, BCN) and an azide.[7] The reaction is driven by the release of ring strain from the cyclooctyne, which allows the reaction to proceed without the need for a cytotoxic copper catalyst.[][9] The product is a stable triazole linkage.[]

SPAAC_Mechanism cluster_reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Plus + Cyclooctyne->Plus Azide Azide Product Stable Triazole Linkage Azide->Product [3+2] Dipolar Cycloaddition Plus->Azide Cyclooctyne_node Cyclooctyne Azide_node Azide Product_node Triazole

Mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Quantitative Performance Comparison

The choice between TCO-tetrazine and SPAAC often comes down to quantitative differences in their performance, particularly reaction speed. The TCO-tetrazine ligation is renowned for being the fastest bioorthogonal reaction currently available.[3][6]

FeatureTCO-Tetrazine LigationSPAAC (Strain-Promoted Alkyne-Azide Cycloaddition)
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA)[3][4]Strain-promoted [3+2] azide-alkyne cycloaddition[10]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 800 to >10⁶[3][11]~0.3 to ~1.0 (for DBCO), can be higher for other cyclooctynes[12][13]
Biocompatibility Excellent (copper-free)[3][14]Excellent (copper-free)[1][]
Reaction Conditions Aqueous media (PBS), pH 6-9, room temperature[11][14]Aqueous media, physiological temperature and pH[1]
Primary Byproduct Nitrogen gas (N₂)[6][14]None[14]
Resulting Linkage Dihydropyridazine[3]1,2,3-Triazole[]
Linkage Stability Covalent and irreversible[14]Highly stable; resistant to hydrolysis, oxidation, and proteases[15][16]
Reactant Stability TCO can isomerize; tetrazine stability varies with structure[14][17]Cyclooctynes can be unstable; azides are generally stable[14]

Key Features and Considerations

Reaction Speed: The most significant advantage of the TCO-tetrazine ligation is its unparalleled speed.[3][18] With rate constants orders of magnitude higher than SPAAC, it enables efficient labeling at very low, nanomolar to micromolar concentrations.[3][4] This is particularly crucial for in vivo imaging or labeling low-abundance biomolecules where reactant concentrations are limited.[4][19] While SPAAC is slower, its kinetics are often sufficient for many applications, especially in cell culture where higher concentrations can be used.[12][20]

Biocompatibility and Bioorthogonality: Both chemistries are copper-free, avoiding the cytotoxicity associated with the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC), making them ideal for live-cell imaging and in vivo studies.[1][3] The reacting moieties (TCO/tetrazine and cyclooctyne/azide) are highly specific for each other and do not typically engage in side reactions with native functional groups like amines and thiols found in biological systems.[1][14]

Stability of Reactants and Products:

  • Reactants: TCOs can be prone to isomerization to the less reactive cis-cyclooctene.[14][21] The stability of tetrazines can also vary; for instance, methyl-substituted tetrazines show greater stability in serum compared to hydrogen-substituted ones.[17] Strained cyclooctynes used in SPAAC can also have stability issues.[14] Azides, on the other hand, are generally very stable.[14]

  • Products: The 1,2,3-triazole ring formed in SPAAC is exceptionally stable, often compared to an amide bond in terms of its robustness, and is resistant to cleavage by hydrolysis, oxidation, or proteases.[15][22][23] The dihydropyridazine linkage from the TCO-tetrazine reaction is also considered stable and irreversible.[14]

Applications in Research and Drug Development

Both TCO-tetrazine and SPAAC have been widely adopted across various scientific disciplines.

Common Applications:

  • Live-Cell Imaging and Labeling: Both methods are used to label proteins, glycans, lipids, and nucleic acids on or inside living cells.[1][3][24]

  • Antibody-Drug Conjugates (ADCs): The precise and stable nature of these linkages makes them ideal for constructing ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody.[1][3][5]

  • Targeted Drug Delivery: These reactions are used to assemble targeted drug delivery systems and for in vivo therapeutic applications.[][21][25]

  • Biomolecule Conjugation: General protein-protein, protein-small molecule, and protein-nucleic acid conjugations are common uses.[1][3]

The exceptional speed of the TCO-tetrazine ligation has made it particularly powerful for pre-targeted imaging and therapy, a strategy where a tagged antibody is administered first, allowed to accumulate at the target site, and then followed by a much smaller, fast-clearing imaging or therapeutic agent that "clicks" to the antibody in vivo.[19][26]

Experimental Protocols

Below are generalized protocols for labeling a protein with a small molecule probe using either TCO-tetrazine ligation or SPAAC. The first step involves functionalizing the protein with one reactive handle (e.g., TCO or azide) and the probe with the complementary handle (e.g., tetrazine or cyclooctyne).

Experimental_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Ligation Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Storage Prot_Prep Prepare functionalized protein (1-5 mg/mL) in amine-free buffer (e.g., PBS pH 7.4) Mixing Add probe stock solution to protein solution (slight molar excess of probe) Prot_Prep->Mixing Probe_Prep Dissolve functionalized probe (e.g., Tetrazine or DBCO) in DMSO/DMF to make a 10 mM stock solution Probe_Prep->Mixing Incubation Incubate at RT (30-60 min) or 4°C (longer) Protect from light if using fluorophores Mixing->Incubation Purify Remove excess probe via spin desalting column or size-exclusion chromatography Incubation->Purify Analyze Confirm conjugation via SDS-PAGE or UV-Vis Spectroscopy Purify->Analyze Store Store purified conjugate at 4°C (short-term) or -20°C/-80°C (long-term) Analyze->Store

General experimental workflow for bioorthogonal protein labeling.

Protocol 1: TCO-Tetrazine Protein Labeling

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled small molecule.

  • Reagent Preparation:

    • Dissolve the TCO-activated protein in an amine-free buffer like PBS (pH 7.4) to a concentration of 1-5 mg/mL.[18]

    • Just before use, dissolve the tetrazine-functionalized probe (e.g., tetrazine-PEG-dye) in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]

  • Ligation Reaction:

    • Add a slight molar excess (e.g., 1.05-1.5 equivalents) of the tetrazine probe to the TCO-protein solution.[18]

    • Incubate the mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C.[18][27] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak between 510-550 nm.[11][27]

  • Purification and Storage:

    • Remove unreacted small molecules using a spin desalting column (for proteins >5 kDa) or size-exclusion chromatography.[27][28]

    • Store the purified conjugate at 4°C, protected from light if applicable.[27]

Protocol 2: SPAAC Protein Labeling

This protocol describes the reaction between an azide-modified protein and a DBCO-functionalized probe.

  • Reagent Preparation:

    • Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[7]

    • Prepare a stock solution of the DBCO-functionalized probe in DMSO or DMF.

  • Ligation Reaction:

    • Add the DBCO probe to the azide-protein solution. A 3 to 10-fold molar excess of the DBCO reagent is often recommended.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification and Storage:

    • Purify the protein conjugate using a spin desalting column or dialysis to remove excess DBCO reagent.[18]

    • Store the final conjugate at 4°C or frozen for long-term stability.

Decision Guide: Which Chemistry to Choose?

The selection between TCO-tetrazine and SPAAC depends heavily on the specific experimental requirements.

Decision_Tree Start Start: Choose a Bioorthogonal Reaction Q_Speed Is extremely fast kinetics (seconds to minutes) a critical requirement? Start->Q_Speed Q_Concentration Are you working with very low reactant concentrations (< 5 µM)? Q_Speed->Q_Concentration Yes Q_Stability Is exceptional long-term stability of the linkage (e.g., resistance to proteases) the highest priority? Q_Speed->Q_Stability No Use_TCO Use TCO-Tetrazine Ligation Q_Concentration->Use_TCO Yes Both_Suitable Both are suitable. Consider cost and availability of reagents. Q_Concentration->Both_Suitable No Consider_SPAAC Consider SPAAC Consider_SPAAC->Both_Suitable Q_Stability->Consider_SPAAC No Use_SPAAC Use SPAAC Q_Stability->Use_SPAAC Yes

Decision workflow for selecting between TCO-tetrazine and SPAAC.

Conclusion

Both TCO-tetrazine ligation and SPAAC are elite, copper-free click chemistry reactions that have revolutionized the study of biological systems. The TCO-tetrazine reaction is the undisputed champion of speed, making it the premier choice for applications requiring rapid ligation at low concentrations, such as in vivo pre-targeting.[14][19] SPAAC, while slower, offers a robust and versatile method that results in an exceptionally stable triazole linkage, making it a reliable workhorse for a vast range of bioconjugation applications.[][15] The ultimate choice will depend on a careful consideration of the specific demands of the experiment, including the required reaction rate, the concentration of biomolecules, and the desired stability of the final conjugate.

References

TCO-PEG Linkers vs. Non-PEGylated TCO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the choice of linker technology is critical to the success of novel therapeutics and diagnostics. Trans-cyclooctene (TCO) linkers, known for their role in the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) click chemistry with tetrazines, have become a staple in the scientist's toolbox. However, the performance of these linkers can be significantly enhanced through PEGylation. This guide provides an objective, data-driven comparison of TCO-PEG linkers and their non-PEGylated counterparts, highlighting the distinct advantages conferred by the inclusion of a polyethylene glycol (PEG) spacer.

Executive Summary

The incorporation of a PEG spacer into a TCO linker offers significant advantages over non-PEGylated TCO linkers, primarily by improving aqueous solubility, enhancing stability, increasing biocompatibility, and reducing steric hindrance during conjugation.[1][2] These benefits collectively lead to more efficient and reliable bioconjugation outcomes, particularly when working with sensitive biomolecules or in complex biological media. Experimental data demonstrates that PEGylation can dramatically increase the functional reactivity of TCO-conjugated biomolecules.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance differences between TCO-PEG linkers and non-PEGylated TCO linkers based on available experimental data and established principles of PEGylation.

PropertyNon-PEGylated TCOTCO-PEG LinkerAdvantage of PEGylationSource
Aqueous Solubility Lower, prone to aggregationSignificantly HigherImproved handling and performance in aqueous buffers[3][4][5]
Functional Reactivity Can be significantly reduced due to hydrophobic interactionsMarkedly IncreasedGreater efficiency in bioconjugation reactions[1]
Steric Hindrance Higher, can impede conjugation to bulky biomoleculesReducedMore efficient conjugation to complex molecules[3][6]
Biocompatibility Generally goodEnhancedReduced immunogenicity and non-specific binding[2][7]
In Vivo Stability Shorter circulation timeLonger circulation half-lifeImproved pharmacokinetic profile[6][7]

Table 1: Key Performance Comparison of TCO-PEG vs. Non-PEGylated TCO Linkers

Linker TypeFunctional Reactivity (%)Fold Increase
Antibody-TCO (non-PEGylated)10.95%-
Antibody-PEG4-TCO46.65%>4-fold

Table 2: Impact of PEGylation on the Functional Reactivity of an Anti-HER2 Antibody-TCO Conjugate [1]

Experimental Protocols

To provide a framework for the comparative evaluation of TCO-PEG and non-PEGylated TCO linkers, detailed methodologies for key experiments are outlined below.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a method to compare the aqueous solubility of a TCO-PEG linker and its non-PEGylated counterpart.

Materials:

  • TCO-linker (non-PEGylated)

  • TCO-PEG-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of each linker in DMSO at a high concentration (e.g., 10 mM).

  • In separate microcentrifuge tubes, add increasing amounts of the DMSO stock solution to a fixed volume of PBS (e.g., 1 mL) to create a series of dilutions.

  • Vortex each tube vigorously for 1 minute and then allow it to equilibrate at room temperature for 1 hour.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved linker.

  • Carefully collect the supernatant and measure the concentration of the dissolved linker using a spectrophotometer (if the linker has a chromophore) or by HPLC with a standard curve.

  • The highest concentration at which no precipitate is observed is determined as the aqueous solubility.

Protocol 2: Comparison of Bioconjugation Efficiency

This protocol outlines a method to compare the efficiency of a TCO-PEG linker and a non-PEGylated TCO linker in conjugating to a model protein.

Materials:

  • Model protein with a reactive handle for tetrazine modification (e.g., an antibody)

  • Tetrazine-NHS ester

  • TCO-NHS ester (non-PEGylated)

  • TCO-PEG-NHS ester

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

  • SDS-PAGE analysis equipment

Procedure:

  • Modify the model protein with the tetrazine-NHS ester according to the manufacturer's protocol to generate a tetrazine-labeled protein. Purify the labeled protein using a spin desalting column.

  • Prepare two separate reaction mixtures. In each, combine the tetrazine-labeled protein with a 5-fold molar excess of either the TCO-NHS ester or the TCO-PEG-NHS ester.

  • Incubate the reactions at room temperature for 1 hour.

  • Quench the reactions by adding the quenching buffer to a final concentration of 50 mM.

  • Analyze the reaction products by SDS-PAGE. Successful conjugation will result in a shift in the molecular weight of the protein.

  • Quantify the band intensities to determine the percentage of conjugated protein in each reaction, providing a measure of conjugation efficiency.

Visualizations

The following diagrams illustrate key concepts related to the advantages of TCO-PEG linkers.

G cluster_non_peg Non-PEGylated TCO cluster_peg TCO-PEG Linker TCO1 TCO Biomolecule1 Biomolecule TCO1->Biomolecule1 Hydrophobic Interactions Aggregation1 Aggregation TCO1->Aggregation1 TCO2 TCO PEG PEG Spacer TCO2->PEG Biomolecule2 Biomolecule PEG->Biomolecule2 Improved Solubility

Figure 1: Impact of PEGylation on Solubility and Aggregation.

G cluster_non_peg Non-PEGylated TCO cluster_peg TCO-PEG Linker start Start: Biomolecule & Linker conjugation1 Conjugation Reaction (TCO) start->conjugation1 conjugation2 Conjugation Reaction (TCO-PEG) start->conjugation2 analysis1 Analysis: Lower Yield, Aggregation conjugation1->analysis1 analysis2 Analysis: Higher Yield, Soluble Product conjugation2->analysis2

Figure 2: Comparative Experimental Workflow.

G cluster_non_peg Non-PEGylated TCO cluster_peg TCO-PEG Linker TCO TCO PEG PEG Spacer Antibody Antibody TCO_non_peg TCO Antibody_non_peg Antibody TCO_non_peg->Antibody_non_peg Steric Hindrance TCO_peg TCO PEG_link PEG Spacer TCO_peg->PEG_link Antibody_peg Antibody PEG_link->Antibody_peg Reduced Steric Hindrance

Figure 3: Reduction of Steric Hindrance by PEG Spacer.

Conclusion

References

Validating TCO-PEG24-Acid Conjugation: A Comparative Guide with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. TCO-PEG24-acid has emerged as a valuable tool in bioconjugation, leveraging the rapid and bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine. This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data, and offers detailed protocols for conjugation and its validation using mass spectrometry.

Performance Comparison: TCO-PEG vs. Alternatives

The selection of a linker for bioconjugation is a critical decision that influences the efficiency of the reaction, the stability of the resulting conjugate, and the overall success of the application. Here, we compare the key performance parameters of TCO-PEG linkers with a common alternative, DBCO (dibenzocyclooctyne)-PEG linkers.

Performance MetricTCO-PEG LinkerDBCO-PEG LinkerKey Considerations
Reaction Kinetics Exceptionally fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹)Fast (k₂ ≈ 1 M⁻¹s⁻¹)The inverse-electron-demand Diels-Alder (iEDDA) reaction of TCO with tetrazine is significantly faster than the strain-promoted alkyne-azide cycloaddition (SPAAC) of DBCO with azides. This allows for efficient conjugation at lower concentrations and in shorter timeframes.
Conjugation Efficiency High to near-quantitative. The incorporation of a PEG spacer can significantly improve reactivity. For instance, the reactivity of a TCO-PEG4-linker was shown to be over four times higher than a non-PEGylated TCO-linker.[1]High to near-quantitative.Both chemistries offer high efficiency, but the faster kinetics of TCO can lead to more complete reactions, especially with sensitive biomolecules.
Stability Generally stable, but can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by light and certain metals.[2] Can also be sensitive to some reducing agents.[3]Generally stable in biological media, but can show instability in the presence of reducing agents like dithiothreitol (DTT).[2]The stability of the linker is crucial for in vivo applications. The choice of linker should consider the downstream processing and storage conditions.
Bioorthogonality Excellent. The TCO-tetrazine reaction is highly specific and does not interfere with biological functional groups.Excellent. The DBCO-azide reaction is also highly bioorthogonal.Both linkers are well-suited for complex biological environments.
Hydrophilicity The PEG24 spacer significantly enhances water solubility, which can prevent aggregation of the conjugate.The PEG spacer also provides hydrophilicity.The length of the PEG chain can be tailored to optimize solubility and pharmacokinetic properties.

Experimental Protocols

Conjugation of this compound to a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a protein surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Model Protein (e.g., BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., PD-10)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the model protein in the Coupling Buffer to a final concentration of 2-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate tube, add a 10-20 fold molar excess of this compound to the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy and proceed with mass spectrometry analysis for detailed characterization.

Mass Spectrometry Analysis of TCO-PEG24-Protein Conjugate

This protocol outlines the general steps for analyzing the TCO-PEG24-conjugated protein using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • TCO-PEG24-Protein Conjugate

  • Mass Spectrometry Grade Water, Acetonitrile, and Formic Acid

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Dilute the purified TCO-PEG24-protein conjugate to a final concentration of 0.1-1 mg/mL in a buffer compatible with mass spectrometry (e.g., 20 mM ammonium acetate).

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C4 or C8 column.

    • Elute the protein using a gradient of increasing acetonitrile concentration containing 0.1% formic acid.

    • The mass spectrometer should be operated in positive ion mode, acquiring data over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein conjugate.

  • Data Analysis:

    • The raw mass spectrum will show a distribution of multiply charged ions.

    • Deconvolute the raw spectrum using appropriate software (e.g., MaxEnt, BioPharma Finder) to obtain the zero-charge mass of the protein conjugate.

    • The mass of the unconjugated protein should be subtracted from the mass of the conjugate to confirm the addition of the TCO-PEG24 moiety. The number of attached PEG linkers can be determined from the mass shift. The expected mass increase for each this compound molecule is approximately 1253 Da.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_analysis Analysis TCO_PEG_Acid This compound Activated_Ester TCO-PEG24-NHS Ester TCO_PEG_Acid->Activated_Ester Activation (15-30 min, RT) EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate TCO-PEG24-Protein Conjugate Activated_Ester->Conjugate Protein Protein (-NH2) Protein->Conjugate Coupling (2h RT or O/N 4°C) MS Mass Spectrometry Conjugate->MS Validation Validation of Conjugation MS->Validation

Caption: Experimental workflow for this compound conjugation and validation.

logical_relationship TCO_PEG_Acid This compound Carboxylic_Acid Carboxylic Acid (-COOH) Reactive towards amines TCO_PEG_Acid->Carboxylic_Acid PEG24_Spacer PEG24 Spacer Enhances solubility TCO_PEG_Acid->PEG24_Spacer TCO_Group Trans-cyclooctene (TCO) Reactive towards tetrazine TCO_PEG_Acid->TCO_Group Protein_Conjugation Protein Conjugation (via EDC/NHS) Carboxylic_Acid->Protein_Conjugation Bioorthogonal_Ligation Bioorthogonal Ligation (with Tetrazine) TCO_Group->Bioorthogonal_Ligation MS_Validation Mass Spectrometry Validation Protein_Conjugation->MS_Validation

References

A Comparative Guide to the Bioorthogonality of the TCO-Tetrazine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has become a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and selectivity in complex biological environments.[1] This guide provides a comprehensive assessment of its bioorthogonality, offering a quantitative comparison with other click chemistry alternatives, detailed experimental protocols for its evaluation, and a discussion of key performance metrics for researchers, scientists, and drug development professionals.

Core Mechanism: A Rapid and Irreversible Ligation

The TCO-tetrazine reaction is a type of catalyst-free click chemistry that proceeds via a [4+2] cycloaddition.[2] The highly strained, electron-rich TCO acts as the dienophile, reacting with the electron-deficient tetrazine (the diene).[2] This initial cycloaddition forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas.[2][3] The final product is a stable dihydropyridazine conjugate.[4] This irreversible release of N₂ is a significant driving force for the reaction, ensuring high efficiency.[2]

Tetrazine_TCO_Reaction TCO-Tetrazine Ligation Mechanism TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate N2 Nitrogen Gas (N₂) Intermediate->N2 Irreversible Release Product Stable Dihydropyridazine Conjugate Intermediate->Product

Caption: The inverse-electron-demand Diels-Alder reaction pathway between TCO and tetrazine.

Quantitative Assessment: A Comparison of Performance Metrics

The utility of a bioorthogonal reaction is defined by its kinetics, stability, and specificity. The TCO-tetrazine ligation consistently outperforms many alternatives, particularly in reaction speed.

Reaction Kinetics

The second-order rate constant (k₂) is a critical metric for comparing bioorthogonal reactions. The TCO-tetrazine ligation possesses the fastest kinetics currently known, enabling efficient labeling at low, micromolar to nanomolar concentrations, which minimizes potential cytotoxicity.[4]

Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs

Tetrazine Derivative TCO Derivative k₂ (M⁻¹s⁻¹) Conditions
Highly reactive pyrimidyl-phenyl-Tz TCO >39,000 DPBS, 37°C[5]
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine TCO 26,000 PBS, 37°C[5]
3,6-di-(2-pyridyl)-s-tetrazine TCO 2,000 9:1 Methanol/Water, 25°C[6]
Methyl-substituted tetrazine TCO-PEG₄ 463 PBS, 37°C[5]
Dipyridyl-tetrazine Axial TCO-carbamate 57.7 Not specified[5]

| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified[5] |

Table 2: Comparison of TCO-Tetrazine Kinetics with Other Bioorthogonal Reactions

Reaction Typical k₂ (M⁻¹s⁻¹) Key Features
TCO-Tetrazine Ligation (iEDDA) 10³ - 10⁷ Extremely fast, catalyst-free, highly specific. [7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻³ - 1 Catalyst-free, good bioorthogonality, but significantly slower than iEDDA.

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | Fast and efficient, but requires a cytotoxic copper catalyst.[4] |

Stability and Bioorthogonality

An ideal bioorthogonal reaction should be inert to the vast array of functional groups within a biological system.[7] The TCO-tetrazine pair exhibits remarkable specificity with minimal off-target effects.[4] Unlike copper-catalyzed reactions, it avoids the cytotoxicity associated with metal catalysts, making it highly suitable for live-cell and in vivo applications.[4]

However, the stability of the reagents is a critical consideration. While many derivatives are stable, some highly reactive TCOs can be deactivated in biological media over time. For instance, one study observed that while 75% of a TCO-conjugated antibody remained reactive after 24 hours in vivo, a slow deactivation occurred in serum.[7] Similarly, the choice of tetrazine is crucial, as some derivatives are more prone to degradation in biological environments than others.[9] Recent studies have also investigated the structure-dependent reactivity of tetrazine derivatives with the cellular proteome, highlighting that careful selection of the tetrazine structure is critical to minimize non-specific background labeling.[10][11]

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents.[1] Below are detailed methodologies for key experiments.

Protocol 1: Measuring Second-Order Rate Constants (k₂) via Stopped-Flow Spectrophotometry

This method is used to measure rapid reaction kinetics by monitoring the disappearance of the tetrazine's characteristic absorbance.[1]

  • Reagent Preparation :

    • Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).

    • Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).

    • On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to final concentrations. The TCO concentration must be in pseudo-first-order excess (at least 10-fold higher than the tetrazine).[1]

  • Stopped-Flow Measurement :

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).[9]

    • Load the tetrazine and TCO solutions into separate instrument syringes.

    • Initiate rapid mixing and monitor the decrease in tetrazine absorbance (typically 510-540 nm) over time.[1][2]

  • Data Analysis :

    • Fit the absorbance decay curve to a single exponential decay function to derive the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO] .[1]

Protocol 2: General Protocol for Protein Labeling and Conjugation

This protocol outlines a general workflow for labeling a protein with a TCO moiety and conjugating it to a tetrazine-labeled partner.[2][3]

Protein_Labeling_Workflow Protein-Protein Conjugation Workflow cluster_protein1 Protein 1 Activation cluster_protein2 Protein 2 Activation cluster_conjugation Conjugation & Analysis P1_Prep 1. Prepare Protein 1 in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) TCO_Add 2. Add Molar Excess of TCO-NHS Ester (in DMSO) P1_Prep->TCO_Add P1_Incubate 3. Incubate (1 hr, RT) TCO_Add->P1_Incubate P1_Purify 4. Purify (Spin Desalting Column) to Remove Excess TCO P1_Incubate->P1_Purify P1_Ready TCO-Labeled Protein 1 P1_Purify->P1_Ready Mix 5. Mix Labeled Proteins (1:1 Molar Ratio) P1_Ready->Mix P2_Prep 1. Prepare Protein 2 in Amine-Free Buffer Tz_Add 2. Add Molar Excess of Tetrazine-NHS Ester P2_Prep->Tz_Add P2_Incubate 3. Incubate (1 hr, RT) Tz_Add->P2_Incubate P2_Purify 4. Purify to Remove Excess Tz P2_Incubate->P2_Purify P2_Ready Tz-Labeled Protein 2 P2_Purify->P2_Ready P2_Ready->Mix Conj_Incubate 6. Incubate (1 hr, RT) Mix->Conj_Incubate Analysis 7. Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Conj_Incubate->Analysis

Caption: A typical experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.

Protocol 3: Assessing Reagent Stability in Biological Media
  • Preparation : Prepare a solution of the TCO or tetrazine derivative at a defined concentration (e.g., 100 µM) in the biological medium of interest (e.g., human serum, cell culture media).

  • Incubation : Incubate the solution at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis : At each time point, take an aliquot of the sample. Analyze the concentration of the remaining intact TCO or tetrazine derivative using HPLC or LC-MS.[1]

  • Data Analysis : Plot the percentage of the remaining reagent against time. Determine the half-life (t₁/₂) by fitting the data to a first-order decay model.[1]

Comparative Analysis and Conclusion

The selection of a bioorthogonal reaction requires a careful balance of reactivity, stability, and specificity. The TCO-tetrazine ligation offers an unparalleled combination of these features, making it a powerful tool for a wide range of applications.

Reaction_Comparison Bioorthogonal Reaction Comparison TCO_Tz TCO-Tetrazine (iEDDA) T_Speed Extremely Fast (10³-10⁷ M⁻¹s⁻¹) TCO_Tz->T_Speed Kinetics T_Catalyst None Required TCO_Tz->T_Catalyst Catalyst T_Ortho Excellent (Minimal side reactions) TCO_Tz->T_Ortho Bioorthogonality SPAAC SPAAC S_Speed Slow (~1 M⁻¹s⁻¹) SPAAC->S_Speed Kinetics S_Catalyst None Required SPAAC->S_Catalyst Catalyst S_Ortho Excellent SPAAC->S_Ortho Bioorthogonality CuAAC CuAAC C_Speed Fast (10²-10³ M⁻¹s⁻¹) CuAAC->C_Speed Kinetics C_Catalyst Copper (Cu) (Cytotoxic) CuAAC->C_Catalyst Catalyst C_Ortho Good (Potential off-target Cu binding) CuAAC->C_Ortho Bioorthogonality

Caption: Key feature comparison of common bioorthogonal "click" chemistry reactions.

  • Unmatched Speed : Its ultrafast kinetics enable rapid labeling and conjugation even at very low concentrations, a critical advantage for in vivo studies and time-sensitive experiments.[4][7]

  • High Specificity : The reaction is highly selective, ensuring minimal off-target effects in complex biological systems.[4]

  • Biocompatibility : As a catalyst-free reaction, it circumvents the cytotoxicity issues associated with metal-catalyzed ligations, making it ideal for live-cell imaging and therapeutic applications.[4][12]

Researchers should, however, carefully select TCO and tetrazine derivatives based on empirical data, as reactivity and stability can vary significantly between different structures.[9][13] By leveraging the quantitative data and protocols provided, scientists can effectively assess and implement the TCO-tetrazine ligation to advance their research in chemical biology, drug delivery, and molecular imaging.[14]

References

A Quantitative Comparison of TCO Labeling for Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Among the array of bioorthogonal "click chemistry" techniques, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a superior strategy for protein conjugation.[1][2] Its primary advantages are exceptionally rapid, catalyst-free reaction kinetics and high specificity, making it ideal for applications in complex biological environments, including live-cell imaging and in vivo studies.[1][3][4]

This guide provides a quantitative comparison of TCO labeling with alternative methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Performance Metrics

The efficacy of a protein labeling technique can be assessed by several key quantitative parameters, primarily the reaction kinetics, labeling efficiency, and specificity. The TCO-tetrazine ligation consistently excels in these areas compared to other common bioorthogonal methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Kinetics

The second-order rate constant (k₂) is the definitive measure of a bioorthogonal reaction's speed. The TCO-tetrazine reaction exhibits k₂ values that are orders of magnitude higher than those of SPAAC and CuAAC, allowing for efficient labeling at very low, micromolar to nanomolar concentrations.[1][5] This rapid kinetics is crucial for capturing dynamic processes and minimizing the concentration of labeling reagents, which can reduce potential off-target effects.[1]

Reaction Typical Dienophile/Philophile Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Characteristics
TCO-Tetrazine (iEDDA) trans-cyclooctene (TCO) + Tetrazine10³ - 10⁶[3][5]Exceptionally fast, catalyst-free, highly bioorthogonal.[1]
SPAAC Dibenzocyclooctyne (DBCO) + Azide~1 - 45[6]Catalyst-free, but significantly slower than iEDDA; can be sterically bulky.[5]
SPAAC Bicyclo[6.1.0]nonyne (BCN) + Azide~0.1 - 1Catalyst-free, good stability.
Staudinger Ligation Phosphine + Azide~0.002[7]Slow kinetics, potential for air oxidation of phosphine reagents.[7]
CuAAC Terminal Alkyne + Azide~10 - 100Requires a copper(I) catalyst, which can be cytotoxic, limiting in vivo use.[1]

Labeling Efficiency & Specificity

High labeling efficiency ensures that a significant fraction of the target protein is successfully conjugated. The TCO-tetrazine reaction's high specificity and bioorthogonality mean that the reacting partners do not interact with other functional groups found in biological systems, leading to clean labeling with minimal off-target modification.[1] However, studies have shown that the structure of the tetrazine itself is critical, as some derivatives can exhibit nonspecific proteome reactivity.[8] Careful selection of low-reactivity tetrazines is crucial for achieving highly selective labeling of a protein of interest.[8]

Factors that influence the final labeling efficiency include:

  • Molar Excess: A 10- to 20-fold molar excess of the TCO-NHS ester is often used to functionalize the protein.[9]

  • Protein Concentration: Higher protein concentrations (1-5 mg/mL) can improve the efficiency of the initial labeling step.[9]

  • Reaction Buffer: The use of an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 is critical for the initial NHS ester reaction.[9][10]

  • Purity of Reagents: NHS esters are moisture-sensitive; using fresh, anhydrous DMSO or DMF for dissolution is essential for maintaining reactivity.[9]

Visualizing the Workflow and Comparison

Caption: General workflow for two-step TCO labeling of a protein.

G

Caption: The iEDDA cycloaddition releases nitrogen gas as the only byproduct.[9]

G center_node Bioorthogonal Reactions TCO TCO-Tetrazine (iEDDA) center_node->TCO SPAAC SPAAC center_node->SPAAC CuAAC CuAAC center_node->CuAAC TCO_kinetics Kinetics: Extremely Fast (10³ - 10⁶ M⁻¹s⁻¹) TCO->TCO_kinetics TCO_catalyst Catalyst: None (High Biocompatibility) TCO->TCO_catalyst SPAAC_kinetics Kinetics: Moderate (~1 - 45 M⁻¹s⁻¹) SPAAC->SPAAC_kinetics SPAAC_catalyst Catalyst: None (Good Biocompatibility) SPAAC->SPAAC_catalyst CuAAC_kinetics Kinetics: Fast (~10 - 100 M⁻¹s⁻¹) CuAAC->CuAAC_kinetics CuAAC_catalyst Catalyst: Copper(I) (Potential Cytotoxicity) CuAAC->CuAAC_catalyst

Caption: Logical comparison of key bioorthogonal labeling reactions.

Experimental Protocols

The following protocols provide a general framework for labeling a protein of interest using a TCO-NHS ester and a tetrazine-conjugated probe. Optimization may be required for specific proteins and applications.[9]

Protocol 1: Protein Functionalization with TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine residues) on a target protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 1X PBS, pH 7.4-8.5)

  • TCO-NHS Ester

  • Anhydrous, amine-free DMSO or DMF

  • Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., PBS at pH 8.0-8.5). Ensure the buffer is free of primary amines like Tris or glycine.[9][11]

    • Adjust the protein concentration to 1-5 mg/mL. Higher concentrations can improve labeling efficiency.[9]

  • NHS Ester Preparation:

    • Allow the TCO-NHS ester vial to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.[11]

    • Prepare a stock solution of the TCO-NHS ester (e.g., 10 mg/mL) in fresh, anhydrous DMSO or DMF.[11]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[9]

  • Quenching:

    • Add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM to quench any unreacted NHS ester.[9]

    • Incubate for 15 minutes.[11]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and quenching reagent using a desalting column appropriate for the protein's molecular weight.[11][12]

Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe

This protocol describes the "click" reaction between the TCO-functionalized protein and a tetrazine-conjugated probe (e.g., a fluorophore).

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Tetrazine-conjugated probe

  • Reaction Buffer (e.g., PBS, pH 6.5-8.5)

Procedure:

  • Prepare Tetrazine Probe: Dissolve the tetrazine probe in a suitable solvent (e.g., DMSO) to a known concentration.

  • Click Reaction:

    • Add a 1.1- to 5-fold molar excess of the tetrazine probe to the TCO-labeled protein. A slight molar excess is recommended to ensure complete labeling.[9]

    • The reaction is typically complete within minutes to an hour at room temperature due to the fast kinetics.[1][3]

  • Final Purification & Characterization:

    • Purify the final labeled protein conjugate to remove any unreacted tetrazine probe, typically using a desalting column or dialysis.

    • Characterize the final product. This can be done via SDS-PAGE (observing a mass shift), UV-Vis spectroscopy (to determine the degree of labeling), or mass spectrometry.

References

A Researcher's Guide to Selecting the Optimal PEG Linker Length for TCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of trans-cyclooctene (TCO) reagents featuring different polyethylene glycol (PEG) linker lengths, supported by experimental data, to guide researchers in drug development and bioconjugation.

In the realm of bioorthogonal chemistry, the inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone for its rapid kinetics and high specificity. The incorporation of a polyethylene glycol (PEG) linker into TCO reagents is a common strategy to enhance their utility in aqueous environments. The length of this PEG spacer, however, is a critical parameter that can significantly influence the reagent's performance in various applications, from live cell imaging to the development of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of TCO reagents with varying PEG linker lengths, offering researchers the data and insights needed to select the most appropriate reagent for their specific needs.

Impact of PEG Linker Length on Key Performance Parameters

The length of the PEG linker directly impacts several key physicochemical and biological properties of TCO reagents. Understanding these relationships is crucial for designing effective bioconjugation strategies. Longer PEG linkers generally improve solubility and circulation time, which can be advantageous for in vivo applications, but may also introduce steric hindrance that can affect reaction kinetics.[1]

Data Summary: TCO-PEG-NHS Esters

The following tables summarize the key performance parameters of TCO-NHS ester reagents with different PEG linker lengths. While a complete head-to-head comparison across a wide range of PEG lengths under identical experimental conditions is not extensively documented in a single source, the data presented here is a synthesis of reported experimental findings and established trends.

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLowProbes without PEG linkers are generally more lipophilic. Increasing PEG length enhances hydrophilicity.[1]
Aqueous Solubility LowModerateHighThe hydrophilic nature of the PEG chain significantly improves the water solubility of TCO reagents, reducing the need for organic co-solvents.[2]
Active TCO (%) on Antibody ~11%~47%Not directly reported, but expected to be highThe incorporation of a PEG4 linker demonstrated a greater than 4-fold increase in the amount of active TCO on a conjugated antibody compared to a TCO reagent without a PEG spacer.[3] This is attributed to the PEG linker preventing the hydrophobic TCO from "burying" itself within the antibody structure.[3]
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs the circulation time. A probe without a PEG linker showed a blood clearance half-life of 5.4 min, which is significantly shorter than PEG-linked probes.[1]
Steric Hindrance LowModeratePotentially HighWhile PEG linkers can minimize steric hindrance between the conjugated molecules, excessively long linkers might sterically hinder the approach of the tetrazine binding partner.[1]
Tumor Uptake (in vivo) VariablePotentially ImprovedCan be ReducedExtended circulation time due to PEGylation can lead to improved tumor accumulation. However, very long linkers may reduce uptake due to steric effects.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are general protocols for key experiments related to the use of TCO-PEG-NHS ester reagents.

Protocol 1: General Procedure for Labeling Proteins with TCO-PEG-NHS Ester

This protocol describes a general method for conjugating an NHS-ester functionalized TCO-PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS, TCO-PEG12-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Buffer exchange the protein into a suitable reaction buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein sample. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester by using a desalting column or by dialysis against a suitable storage buffer.

  • Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled protein with a fluorescently-labeled tetrazine and measuring the absorbance.

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the reaction between a TCO-labeled biomolecule and a tetrazine-labeled biomolecule.

Materials:

  • TCO-labeled biomolecule in a suitable buffer

  • Tetrazine-labeled biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-containing biomolecule in the reaction buffer.

  • Ligation Reaction: Add the tetrazine-containing sample to the TCO-containing sample. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.

  • Incubation: Incubate the reaction at room temperature or at 4°C. The reaction is typically complete within 30 minutes to 2 hours.[2]

  • Purification (Optional): If necessary, the conjugated product can be purified from unreacted components using size-exclusion chromatography (SEC).

Visualizing Key Concepts and Workflows

Diagrams can provide a clear understanding of complex processes and relationships. The following diagrams were generated using Graphviz (DOT language).

G cluster_workflow Bioconjugation Workflow Protein Protein Conjugation Conjugation Protein->Conjugation TCO-PEG-NHS TCO-PEG-NHS TCO-PEG-NHS->Conjugation TCO-Protein TCO-Protein Conjugation->TCO-Protein Ligation Ligation TCO-Protein->Ligation Tetrazine-Molecule Tetrazine-Molecule Tetrazine-Molecule->Ligation Final Conjugate Final Conjugate Ligation->Final Conjugate

General workflow for TCO-PEG-NHS ester bioconjugation.

G cluster_properties Physicochemical Properties cluster_performance In Vitro/In Vivo Performance PEG_Linker_Length PEG Linker Length Solubility Aqueous Solubility PEG_Linker_Length->Solubility Increases Hydrophilicity Hydrophilicity PEG_Linker_Length->Hydrophilicity Increases Steric_Hindrance Steric Hindrance PEG_Linker_Length->Steric_Hindrance Increases Blood_Clearance Blood Clearance Time PEG_Linker_Length->Blood_Clearance Increases Reactivity TCO Reactivity Steric_Hindrance->Reactivity Decreases

Relationship between PEG linker length and key performance parameters.

Conclusion

The choice of PEG linker length for TCO reagents is a critical consideration that can significantly impact the outcome of a bioconjugation experiment. Shorter PEG linkers, such as PEG4, have been experimentally shown to dramatically improve the reactivity of TCO-conjugated antibodies compared to reagents lacking a PEG spacer. Longer PEG linkers, such as PEG12, are generally favored for applications requiring high aqueous solubility and prolonged in vivo circulation times. However, researchers must also consider the potential for increased steric hindrance with longer linkers, which could negatively impact the kinetics of the TCO-tetrazine ligation. Ultimately, the optimal PEG linker length will depend on the specific application, the nature of the biomolecules being conjugated, and the desired pharmacokinetic profile of the final conjugate. This guide provides a framework for making an informed decision based on the available data and established trends in the field.

References

A Researcher's Guide to Spectrophotometric Monitoring of the TCO-Tetrazine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical biology and drug development, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry.[1] Its exceptionally fast kinetics and high specificity make it ideal for applications ranging from in vivo imaging to targeted drug delivery.[1] A key aspect of harnessing this powerful ligation chemistry is the ability to reliably monitor its progress. This guide provides a detailed comparison of spectrophotometric monitoring with other common techniques, supported by experimental data and protocols.

The most straightforward method for tracking the TCO-tetrazine ligation is UV-Vis spectrophotometry. This technique leverages the unique spectral properties of the tetrazine molecule, which possesses a characteristic vibrant color (typically pink or red) and a corresponding absorbance maximum in the visible spectrum, generally between 510 and 550 nm.[1][2] As the IEDDA reaction proceeds, the tetrazine is consumed, leading to a decrease in this absorbance. By monitoring this change over time, one can directly determine the reaction's kinetics and completion.[3]

Comparison of Monitoring Methodologies

While UV-Vis spectrophotometry is widely used due to its convenience, other methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fluorescence Spectroscopy offer alternative advantages. The choice of method often depends on the specific experimental requirements, such as the need for real-time data, sensitivity, or detailed product analysis.

Method Principle Advantages Disadvantages Typical Use Case
UV-Vis Spectrophotometry Measures the decrease in tetrazine absorbance (~510-550 nm) over time.[3]Real-time monitoring, simple setup, readily available equipment, non-destructive.Lower sensitivity compared to other methods, potential for interference from other chromophores.Routine kinetic analysis, reaction completion checks.
HPLC / LC-MS Separates and quantifies reactants and products at specific time points.[3]Highly quantitative, provides structural information (MS), can distinguish between starting materials, intermediates, and final products.Not real-time (requires quenching), more complex sample preparation, requires specialized equipment.[3]Detailed kinetic studies, analysis of complex reaction mixtures, confirmation of product identity.
Fluorescence Spectroscopy Measures the increase in fluorescence upon reaction of a "turn-on" fluorogenic tetrazine with a TCO.[4][5]Very high sensitivity, excellent for low concentration applications, high signal-to-noise ratio.[5][6]Requires synthesis of specialized fluorogenic probes, potential for background fluorescence.Monitoring reactions in biological media, single-molecule level detection, super-resolution microscopy.[5]

Experimental Protocols

Protocol 1: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy

This protocol outlines the general procedure for determining the reaction kinetics of a TCO-tetrazine pair using a standard UV-Vis spectrophotometer. For extremely fast reactions, a stopped-flow spectrophotometer is recommended to enable rapid mixing and data acquisition.[4][7]

1. Preparation of Stock Solutions:

  • Prepare concentrated stock solutions of the specific tetrazine and TCO derivatives in a suitable organic solvent like DMSO or DMF.[3]

2. Determination of Molar Extinction Coefficient (ε):

  • Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax) in the chosen reaction buffer (e.g., PBS, pH 7.4).[3] This is crucial for converting absorbance values to concentration.

3. Reaction Initiation and Monitoring:

  • In a quartz cuvette, add the reaction buffer and the TCO solution.

  • Place the cuvette in the spectrophotometer and start the measurement.

  • To initiate the reaction, add the tetrazine stock solution to the cuvette and mix rapidly and thoroughly.[3]

  • Record the decrease in absorbance at the tetrazine's λmax at regular time intervals until the signal stabilizes, indicating reaction completion.[3]

4. Data Analysis:

  • Using the Beer-Lambert law (A = εcl), convert the absorbance values to tetrazine concentration.

  • The observed rate constant (k_obs) can be determined by fitting the concentration decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions (e.g., if one reactant is in significant excess).[3][4]

Protocol 2: Analysis of TCO-Tetrazine Reaction by LC-MS

This protocol is suitable for highly quantitative analysis and when characterization of the reaction product is necessary.

1. Reaction Setup:

  • In a reaction vial at a controlled temperature, mix the tetrazine and TCO at known concentrations.[3]

2. Time-Point Sampling:

  • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

3. Quenching:

  • Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[3]

4. LC-MS Analysis:

  • Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.[3] The separation by liquid chromatography allows for individual quantification, and mass spectrometry confirms the identity of the species.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest in bioorthogonal chemistry, often ranging from 1 to over 10⁶ M⁻¹s⁻¹.[2][3] The rate is significantly influenced by the electronic properties of the substituents on both the tetrazine and TCO molecules. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction.[3][7]

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂)Solvent/Conditions
3-methyl-6-phenyl-tetrazineTCO3.14 ± 0.10 M⁻¹s⁻¹ACN, 20°C
3-methyl-6-phenyl-tetrazinesTCO-acid420 ± 49 M⁻¹s⁻¹ACN, 20°C
3-methyl-6-phenyl-tetrazineTCO287 ± 10 M⁻¹s⁻¹25% ACN/PBS
3-methyl-6-phenyl-tetrazinesTCO-acid23800 ± 400 M⁻¹s⁻¹25% ACN/PBS
H-phenyl-Tz-scaffoldsTCO>70 M⁻¹s⁻¹1,4-dioxane, 25°C
H-phenyl-Tz-scaffoldsTCO>39,000 M⁻¹s⁻¹DPBS, 37°C
Pyrimidyl-phenyl-Tz-scaffoldsTCO>70 M⁻¹s⁻¹1,4-dioxane, 25°C
Pyrimidyl-phenyl-Tz-scaffoldsTCO>39,000 M⁻¹s⁻¹DPBS, 37°C
Bis(pyridyl)-Tz-scaffoldsTCO>70 M⁻¹s⁻¹1,4-dioxane, 25°C
Bis(pyridyl)-Tz-scaffoldsTCO>39,000 M⁻¹s⁻¹DPBS, 37°C

Data compiled from references[8][9]. Note that rates are highly dependent on the specific structures and reaction conditions.

Visualizations

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate + Dihydropyridazine Dihydropyridazine Adduct Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen + Intermediate->Dihydropyridazine Retro-Diels-Alder

Caption: The inverse-electron-demand Diels-Alder reaction mechanism.

Spectrophotometry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare TCO Stock Solution C Add Buffer & TCO to Cuvette A->C B Prepare Tetrazine Stock Solution D Initiate Reaction: Add Tetrazine & Mix B->D C->D E Monitor Absorbance (λmax ~520nm) vs. Time D->E F Plot Absorbance vs. Time E->F G Calculate Rate Constant (k) F->G

Caption: Experimental workflow for spectrophotometric reaction monitoring.

Method_Comparison cluster_methods Alternative Monitoring Methods center Monitoring TCO-Tz Reaction A UV-Vis Spectrophotometry (Real-time, Convenient) center->A Measures Absorbance B HPLC / LC-MS (Quantitative, Structural Info) center->B Quantifies Species C Fluorescence Spectroscopy (High Sensitivity) center->C Measures Emission

Caption: Logical relationship for comparing monitoring methodologies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling

Before handling TCO-PEG24-acid, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.

  • Hand Protection: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or where splashing is possible, additional protective clothing may be necessary.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[1] Avoid contact with skin and eyes.[1]

Summary of Safety and Disposal Information

The following table summarizes key information for the safe handling and disposal of TCO-PEG-acid compounds, which can be applied to this compound.

CategoryRecommendation
Personal Protective Equipment (PPE) Chemical-impermeable gloves, safety glasses/goggles, lab coat.[1]
Handling Use in a well-ventilated area or chemical fume hood. Avoid dust and aerosol formation. Avoid contact with skin and eyes.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Spill Response Evacuate the area. Wear appropriate PPE. Avoid breathing dust or vapors. Collect spillage and place in a suitable, closed container for disposal.[1]
Disposal of Unused Reagent Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[1]
Disposal of Contaminated Labware Collect and arrange for disposal as hazardous waste. Keep in suitable, closed containers.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on whether it is in its pure form, part of a reaction mixture, or on contaminated materials.

  • Unused or Waste this compound:

    • Collect the solid or liquid waste in a designated, clearly labeled hazardous waste container.

    • Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with all applicable regulations.

  • Contaminated Labware and Materials:

    • Solid waste, such as gloves, weighing paper, and absorbent pads, that has come into contact with this compound should be collected in a designated hazardous waste bag or container.

    • Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Assess Waste Type unused_reagent Unused/Expired Reagent start->unused_reagent reaction_mixture Reaction Mixture start->reaction_mixture contaminated_labware Contaminated Labware start->contaminated_labware collect_solid Collect in Labeled Hazardous Waste Container unused_reagent->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container reaction_mixture->collect_liquid contaminated_labware->collect_solid contact_ehs Contact EHS for Disposal collect_solid->contact_ehs collect_liquid->contact_ehs

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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